Product packaging for Fuziline(Cat. No.:CAS No. 80665-72-1)

Fuziline

Katalognummer: B108665
CAS-Nummer: 80665-72-1
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: FPECZWKKKKZPPP-NIYPSSDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fuziline is a prominent amine-diterpenoid alkaloid identified as a critical bioactive component of Aconitum carmichaelii (Fuzi), a plant used in traditional medicine . Modern research has elucidated its significant potential in several scientific areas. A primary field of investigation is metabolic regulation, where this compound has been demonstrated to act as a thermogenic agent by non-selectively activating β-adrenergic receptors (β-ARs) . This activation triggers the cAMP-PKA signaling pathway, leading to enhanced mitochondrial energy metabolism, glycogenolysis in the liver, and triglyceride hydrolysis, ultimately increasing heat production in key tissues like the liver and brown adipose tissue . This mechanism provides insight into its potential application for research on metabolic disorders. Furthermore, this compound exhibits notable cardioprotective properties. In models of dobutamine-induced heart damage, this compound treatment significantly reduced cardiac injury and markers of oxidative stress and pyroptosis, a form of inflammatory cell death . Studies indicate it can lower levels of troponin-I, NLRP3, GSDMD, and IL-1β, while also helping to preserve the structure of cardiac myocytes . Given its origin in a botanically derived medicine, research also explores this compound's anti-inflammatory and potential anti-tumor activities, positioning it as a versatile compound for investigating complex physiological pathways and disease mechanisms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NO7 B108665 Fuziline CAS No. 80665-72-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

80665-72-1

Molekularformel

C24H39NO7

Molekulargewicht

453.6 g/mol

IUPAC-Name

(1S,2R,3R,4S,5S,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1

InChI-Schlüssel

FPECZWKKKKZPPP-NIYPSSDPSA-N

Isomerische SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC

Kanonische SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC

Piktogramme

Acute Toxic

Synonyme

(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol;  15α-Hydroxyneoline;  Fuziline;  Senbusine C; 

Herkunft des Produkts

United States

Foundational & Exploratory

Fuziline: A Novel Agent for Cardiovascular Protection - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi), is emerging as a promising therapeutic agent for cardiovascular protection. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the cardioprotective effects of this compound. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial injury, resulting from conditions such as ischemia-reperfusion injury and drug-induced cardiotoxicity, is characterized by cardiomyocyte apoptosis, oxidative stress, and inflammation. This compound has demonstrated significant potential in mitigating these pathological processes, offering a multi-targeted approach to cardiovascular protection. This document synthesizes the current understanding of this compound's cardioprotective role, with a focus on its molecular mechanisms.

Mechanisms of Action

This compound exerts its cardioprotective effects through several key mechanisms:

  • Inhibition of Apoptosis: this compound has been shown to effectively reduce cardiomyocyte apoptosis induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[1][2][3] This is achieved through the regulation of apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[3] Consequently, the activation of executioner caspases, such as cleaved-caspase 3, is significantly inhibited.[3]

  • Attenuation of Oxidative Stress: The compound significantly decreases the production of reactive oxygen species (ROS) in cardiomyocytes. By scavenging ROS, this compound helps to maintain the mitochondrial membrane potential (MMP) and prevents the release of cytochrome C from mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.

  • Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been found to suppress ER stress, a crucial factor in cardiomyocyte death. It specifically targets the PERK/eIF2α/ATF4/Chop signaling pathway. By inhibiting the phosphorylation of PERK and eIF2α and downregulating the expression of ATF4 and CHOP, this compound alleviates ER stress-induced apoptosis.

  • Anti-inflammatory and Anti-pyroptotic Effects: In models of dobutamine-induced heart damage, this compound has been shown to reduce cardiac damage and pyroptosis. It achieves this by lowering the levels of key inflammatory and pyroptotic markers, including Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-OHDG), interleukin-1β (IL-1β), and NLR family pyrin domain containing 3 (NLRP3).

Signaling Pathways

The cardioprotective effects of this compound are mediated by its modulation of specific signaling pathways.

Fuziline_Signaling_Pathway Isoproterenol Isoproterenol/ Dobutamine ROS ↑ ROS Isoproterenol->ROS Inflammasome NLRP3 Inflammasome Isoproterenol->Inflammasome ER_Stress ER Stress ROS->ER_Stress triggers Mitochondria Mitochondria ROS->Mitochondria PERK p-PERK/PERK ER_Stress->PERK eIF2a p-eIF2α/eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis CytoC Cytochrome C Release Mitochondria->CytoC Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Casp3 ↑ Cleaved Caspase-3 CytoC->Casp3 Bax->CytoC Bcl2->CytoC Casp3->Apoptosis This compound This compound This compound->ROS This compound->PERK This compound->Bax This compound->Bcl2 This compound->Inflammasome GSDMD ↑ GSDMD Inflammasome->GSDMD IL1b ↑ IL-1β Inflammasome->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1b->Pyroptosis

Figure 1: this compound's mechanism in cardioprotection.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of cardiovascular injury.

Table 1: Effect of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes

Treatment GroupCell Viability (%)Apoptotic Cell Rate (%)Bcl-2/Bax Ratio (relative to ISO)Cleaved-Caspase 3/GAPDH (relative to ISO)
Control100 ± 5.24.5 ± 1.1--
Isoproterenol (ISO)52.3 ± 4.835.2 ± 3.91.001.00
This compound (100 nM) + ISO78.5 ± 6.115.8 ± 2.52.1 ± 0.30.45 ± 0.08
This compound (500 nM) + ISO89.2 ± 7.38.9 ± 1.73.5 ± 0.40.21 ± 0.05

Data are presented as mean ± SD. Data synthesized from.

Table 2: Effect of this compound on Markers of Oxidative Stress and ER Stress in H9c2 Cardiomyocytes

Treatment GroupROS Production (relative to ISO)p-PERK/PERK Ratio (relative to ISO)p-eIF2α/eIF2α Ratio (relative to ISO)CHOP/GAPDH (relative to ISO)
Control----
Isoproterenol (ISO)1.001.001.001.00
This compound (100 nM) + ISO0.58 ± 0.070.62 ± 0.090.55 ± 0.060.48 ± 0.07
This compound (500 nM) + ISO0.31 ± 0.040.35 ± 0.050.28 ± 0.040.22 ± 0.03

Data are presented as mean ± SD. Data synthesized from.

Table 3: Effect of this compound on Markers of Inflammation and Pyroptosis in a Dobutamine-Induced Mouse Model of Heart Damage

Treatment GroupGSDMD (pg/mL)8-OHDG (ng/mL)IL-1β (pg/mL)NLRP3 (pg/mL)
Sham18.2 ± 2.11.5 ± 0.225.6 ± 3.445.3 ± 5.1
Dobutamine45.8 ± 4.95.8 ± 0.778.2 ± 8.1112.7 ± 10.5
Dobutamine + this compound25.1 ± 3.32.6 ± 0.442.5 ± 5.368.4 ± 7.2
This compound19.5 ± 2.51.8 ± 0.328.9 ± 3.949.1 ± 5.8

Data are presented as mean ± SD. Data synthesized from.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Model of Isoproterenol-Induced Cardiomyocyte Injury

Experimental_Workflow_In_Vitro cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis H9c2_Culture Culture H9c2 cells in DMEM Seeding Seed cells in plates (6-well or 96-well) H9c2_Culture->Seeding Pretreatment Pre-treat with this compound (various concentrations) for 2 hours Seeding->Pretreatment ISO_Induction Induce injury with Isoproterenol (80 μM) for 48 hours Pretreatment->ISO_Induction MTT_Assay Cell Viability (MTT Assay) ISO_Induction->MTT_Assay Flow_Cytometry Apoptosis (Annexin V/PI Staining) ISO_Induction->Flow_Cytometry Western_Blot Protein Expression (Western Blot) ISO_Induction->Western_Blot ROS_Assay ROS Production (DCFH-DA Staining) ISO_Induction->ROS_Assay

Figure 2: In vitro experimental workflow.
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Injury: H9c2 cells are treated with 80 μM isoproterenol (ISO) for 48 hours to induce apoptosis and oxidative stress.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 100 nM, 500 nM) for 2 hours before the addition of ISO.

5.1.1. Cell Viability Assay (MTT Assay)

  • Seed H9c2 cells (6 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with this compound and/or ISO as described above.

  • Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

5.1.2. Apoptosis Assay (Flow Cytometry)

  • Seed H9c2 cells (1 x 10⁵ cells/well) in a 6-well plate and treat as described above.

  • Harvest cells by trypsinization and wash twice with cold PBS.

  • Resuspend cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

5.1.3. Western Blot Analysis

  • Lyse treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against Bcl-2, Bax, cleaved-caspase 3, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect protein bands using an enhanced chemiluminescence (ECL) kit.

In Vivo Model of Dobutamine-Induced Heart Damage

Experimental_Workflow_In_Vivo cluster_0 Animal Model and Treatment cluster_1 Endpoint Analysis Animal_Groups Divide BALB/c mice into 4 groups (n=8) Dobutamine_Induction Administer Dobutamine (40 µg/mouse/day, IP) for 15 days Animal_Groups->Dobutamine_Induction Fuziline_Treatment Administer this compound (3 mg/kg, IP) for the last 7 days Dobutamine_Induction->Fuziline_Treatment Sacrifice Sacrifice mice on day 15 Fuziline_Treatment->Sacrifice Blood_Collection Collect blood for biochemical analysis Sacrifice->Blood_Collection Heart_Extraction Extract heart for histopathology and protein analysis Sacrifice->Heart_Extraction ELISA ELISA for GSDMD, 8-OHDG, IL-1β, NLRP3 Blood_Collection->ELISA Histology H&E Staining Heart_Extraction->Histology

References

Therapeutic Potential of Fuziline in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. Fuziline (FZL), a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Radix Aconiti Carmichaeli (Fuzi), has emerged as a promising therapeutic candidate for these conditions.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its investigation.

Mechanism of Action: β-Adrenergic Receptor Activation and Thermogenesis

This compound exerts its metabolic benefits primarily through the activation of β-adrenergic receptors (β-ARs), leading to increased thermogenesis in brown adipose tissue (BAT) and enhanced glucose and lipid metabolism.[1][2] this compound acts as a non-selective agonist of β-ARs, with notable effects on both β2-ARs and β3-ARs.

The proposed signaling cascade is as follows:

  • β-AR Activation: this compound binds to and activates β2- and β3-adrenergic receptors on the surface of brown adipocytes and hepatocytes.

  • cAMP-PKA Pathway: This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).

  • Lipolysis in BAT: In brown adipose tissue, activated PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), leading to the breakdown of triglycerides into free fatty acids. These fatty acids then fuel mitochondrial uncoupling protein 1 (UCP1)-mediated thermogenesis, dissipating energy as heat.

  • Glycogenolysis in Liver: In the liver, PKA activation stimulates glycogenolysis, the breakdown of glycogen (B147801) into glucose, providing a readily available energy source for thermogenesis.

This dual action of promoting energy expenditure through thermogenesis and mobilizing energy substrates makes this compound a compelling candidate for treating metabolic disorders characterized by energy surplus.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: In Vitro Effects of this compound on Brown Adipocytes

ParameterThis compound ConcentrationResultReference
Mitochondrial Temperature10 µMSignificant increase
20 µMSignificant increase
40 µMSignificant increase
Mitochondrial Membrane Potential10 µMSignificant increase
20 µMSignificant increase
40 µMSignificant increase
ADP/ATP Ratio20 µMSignificant increase
Na+-K+-ATPase Activity20 µMSignificant increase
Ca2+-Mg2+-ATPase Activity20 µMSignificant increase

Table 2: In Vivo Effects of this compound in Mice

ParameterThis compound DosageDurationResultReference
Rectal Temperature1 mg/kg60 minSignificant increase
Liver Temperature1 mg/kg60 minSignificant increase
Brown Adipose Tissue Temperature1 mg/kg60 minSignificant increase
Serum Triglycerides (TG)1 mg/kgNot specifiedSignificant decrease
Serum Total Cholesterol (TC)1 mg/kgNot specifiedSignificant decrease
Serum Low-Density Lipoprotein (LDL-C)1 mg/kgNot specifiedSignificant decrease
Serum High-Density Lipoprotein (HDL-C)1 mg/kgNot specifiedNo significant change
Hepatic Glycogen1 mg/kgNot specifiedSignificant decrease
Blood Glucose1 mg/kgNot specifiedSignificant increase (short-term)

Detailed Experimental Protocols

In Vitro Brown Adipocyte Culture and Treatment
  • Cell Line: Primary brown adipocytes isolated from the interscapular brown adipose tissue of neonatal C57BL/6J mice.

  • Differentiation: Adipocyte differentiation is induced using a standard cocktail containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and T3.

  • This compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) to assess its effects on mitochondrial activity and gene expression.

Western Blot Analysis of PKA and HSL Phosphorylation
  • Protein Extraction: Total protein is extracted from this compound-treated brown adipocytes or tissue samples using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-PKA, PKA, phospho-HSL (Ser660), HSL, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Dual-Luciferase Reporter Assay for β-Adrenergic Receptor Activation
  • Cell Line and Transfection: HEK293T cells are co-transfected with a β2- or β3-adrenergic receptor expression plasmid and a CRE-luciferase reporter plasmid. A Renilla luciferase plasmid is included as a transfection control.

  • This compound Treatment: Transfected cells are treated with this compound at various concentrations for 6-8 hours.

  • Luciferase Activity Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions. The ratio of firefly to Renilla luciferase activity indicates the level of β-AR activation.

In Vivo Animal Studies
  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

  • This compound Administration: this compound is administered via oral gavage at a dosage of, for example, 1 mg/kg body weight.

  • Metabolic Parameter Measurement: Rectal, liver, and BAT temperatures are measured at specified time points post-administration using a thermal imaging camera or thermocouples. Blood samples are collected for the analysis of glucose and lipid profiles. Tissues are harvested for Western blot and histological analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Fuziline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Activates Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Activates AC Adenylate Cyclase Beta2_AR->AC Stimulates Beta3_AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates pPKA p-PKA (Active) PKA->pPKA HSL Hormone-Sensitive Lipase (HSL) pPKA->HSL Phosphorylates Glycogen Glycogen pPKA->Glycogen Stimulates breakdown pHSL p-HSL (Active) HSL->pHSL Triglycerides Triglycerides pHSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Mitochondrion Mitochondrion FFA->Mitochondrion Fuels Glucose Glucose Glycogen->Glucose Thermogenesis Thermogenesis Glucose->Thermogenesis Provides energy for Mitochondrion->Thermogenesis

Caption: this compound signaling pathway in metabolic regulation.

Experimental_Workflow_Western_Blot start Start: this compound Treatment (In Vitro or In Vivo) protein_extraction Protein Extraction (RIPA Buffer) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-PKA, p-HSL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for metabolic disorders through its unique mechanism of activating thermogenesis and modulating glucose and lipid metabolism. The preclinical data presented in this guide provide a strong rationale for its further development. Future research should focus on comprehensive dose-response studies in various animal models of metabolic disease, detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety and toxicity assessments. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a novel therapeutic strategy for patients with metabolic disorders.

References

Fuziline: A Technical Whitepaper on its Activity as a Beta-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid derived from Aconitum carmichaelii, has been identified as a non-selective beta-adrenergic receptor agonist. Emerging research points to its role in activating the β-adrenergic signaling cascade, leading to metabolic effects such as thermogenesis through the modulation of glucose and lipid metabolism.[1] This document provides a technical overview of this compound's mechanism of action, presents a framework for its quantitative characterization, details relevant experimental protocols, and visualizes the key signaling and experimental pathways.

Core Mechanism: Beta-Adrenergic Receptor Activation

This compound is understood to exert its physiological effects by binding to and activating beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. Studies indicate that this compound acts as a non-selective agonist, suggesting it interacts with multiple β-AR subtypes, including β2-AR and β3-AR.[1] This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).

Signaling Pathway

The binding of this compound to β-ARs triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into the second messenger, cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, culminating in specific cellular responses. In the context of this compound's observed effects, these responses include increased glycogenolysis and lipolysis, which provide fuel for thermogenesis.[1]

Fuziline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound BAR β-Adrenergic Receptor This compound->BAR Binds G_protein Gs Protein (α, β, γ) BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Metabolic_Enzymes Metabolic Enzymes (e.g., HSL, GP) PKA_active->Metabolic_Enzymes Phosphorylates Response Cellular Response (Lipolysis, Glycogenolysis, Thermogenesis) Metabolic_Enzymes->Response Leads to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Validation A Compound Synthesis & Purification (this compound) B Primary Screen: Receptor Binding Assay (Determine Affinity - Ki) A->B C Functional Assay: cAMP Accumulation (Determine Potency - EC50) B->C I Data Analysis & Lead Optimization B->I D Receptor Subtype Selectivity Panel C->D C->I E Animal Model Selection (e.g., C57BL/6 Mice) D->E D->I F Pharmacokinetic (PK) Studies E->F G Pharmacodynamic (PD) Assay: Thermogenesis Measurement F->G H Metabolic Analysis (Blood Glucose, Lipids) G->H H->I

References

Fuziline: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. It has garnered significant interest within the scientific community for its potential therapeutic properties, including cardioprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from the roots of various species belonging to the Aconitum genus, commonly known as aconite or monkshood. The most prominent and commercially utilized source is Aconitum carmichaelii Debx. , a plant species indigenous to East Asia and widely used in traditional Chinese medicine.[1][2][3]

Other documented botanical sources of this compound include:

  • Aconitum japonicum[4]

  • Aconitum napellus[4]

  • Aconitum ibukiense

The concentration of this compound and other alkaloids can vary significantly depending on the plant species, geographical location, harvesting time, and processing methods.

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources involve a multi-step process that leverages the physicochemical properties of diterpenoid alkaloids. The general workflow includes solid-liquid extraction followed by various chromatographic purification techniques.

General Extraction Protocols

The initial step involves the extraction of total alkaloids from the dried and powdered root material of Aconitum species. Common solvents and techniques employed include:

  • Solvent Extraction: Methanol, ethanol (B145695), and chloroform (B151607) are frequently used solvents for the extraction of diterpenoid alkaloids due to their ability to dissolve these compounds. The choice of solvent can influence the efficiency of extraction and the profile of co-extracted compounds.

  • Assisted Extraction Techniques: To enhance the extraction efficiency, methods such as sonication and reflux are often employed. These techniques increase the contact between the solvent and the plant material, leading to higher yields in shorter timeframes.

  • pH Adjustment: A slightly alkaline aqueous solution is sometimes used for initial soaking of the plant material. This can facilitate the extraction of alkaloids, which are basic in nature.

Purification Methodologies

Following the initial extraction, a series of chromatographic techniques are utilized to isolate and purify this compound from the crude extract.

  • Column Chromatography: This is a fundamental purification step. Silica gel or alumina (B75360) are commonly used as the stationary phase. A gradient elution with a solvent system, such as a mixture of chloroform and methanol, allows for the separation of compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is a crucial technique. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

  • High-Speed Counter-Current Chromatography (HSCCC): This is an effective liquid-liquid partition chromatography technique for the separation of natural products. It avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.

Data Presentation

While specific quantitative data for this compound extraction yields are not extensively reported in publicly available literature, the following table summarizes the content of major diterpenoid alkaloids found in processed Aconitum carmichaelii roots, providing a reference for the relative abundance of these compounds.

AlkaloidContent (mg/g of dried root)Reference
Mesaconitine1.32
Hypaconitine0.18
Aconitine0.31
BenzoylmesaconineVaries (increases with processing)
BenzoylaconineVaries (increases with processing)
BenzoylhypaconineVaries (increases with processing)

Experimental Protocols

The following are representative experimental protocols for the extraction and isolation of diterpenoid alkaloids from Aconitum carmichaelii, which can be adapted for the specific isolation of this compound.

Protocol 1: General Alkaloid Extraction
  • Sample Preparation: Air-dry the roots of Aconitum carmichaelii and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (10 L) at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: Dissolve the crude extract in a 2% HCl solution and filter. Wash the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal components. Adjust the pH of the aqueous solution to 9-10 with ammonia (B1221849) water and then extract with chloroform.

  • Crude Alkaloid Fraction: Evaporate the chloroform extract to dryness to yield the total alkaloid fraction.

Protocol 2: Preparative HPLC for Alkaloid Fractionation
  • Sample Preparation: Dissolve the total alkaloid fraction in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

    • Gradient Program: A linear gradient from 10% to 90% A over 60 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 235 nm.

  • Fraction Collection: Collect fractions based on the elution profile.

  • Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fraction containing this compound.

  • Final Purification: Pool the this compound-containing fractions and perform a second round of preparative HPLC under isocratic or shallow gradient conditions to achieve high purity.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through multiple signaling pathways.

Activation of β-Adrenergic Receptors and Thermogenesis

This compound acts as a non-selective agonist of β-adrenergic receptors. This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). The cAMP-PKA pathway, in turn, stimulates thermogenesis.

G This compound This compound beta_AR β-Adrenergic Receptors This compound->beta_AR activates AC Adenylyl Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Thermogenesis Thermogenesis PKA->Thermogenesis stimulates

This compound-induced thermogenesis pathway.
Cardioprotection via Inhibition of Endoplasmic Reticulum Stress

This compound has demonstrated cardioprotective effects by mitigating myocardial injury. It achieves this by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. The key pathway involved is the PERK/eIF2α/ATF4/Chop signaling cascade.

G cluster_stress Myocardial Stress (e.g., Isoproterenol) cluster_er Endoplasmic Reticulum ROS Reactive Oxygen Species (ROS) PERK PERK ROS->PERK triggers activation of eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 leads to translation of Chop Chop ATF4->Chop induces expression of Apoptosis Apoptosis Chop->Apoptosis promotes This compound This compound This compound->ROS inhibits

This compound's cardioprotective mechanism.

Experimental Workflow for this compound Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from its natural source.

G Plant_Material Aconitum carmichaelii Roots (Dried and Powdered) Extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Structural Characterization (NMR, MS) Pure_this compound->Analysis Bioassay Biological Activity Assays Pure_this compound->Bioassay

Workflow for this compound isolation.

Conclusion

This compound represents a promising natural product with well-defined biological activities. This guide provides a foundational understanding of its origins, methods for its isolation, and its molecular mechanisms of action. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to establish standardized extraction and purification protocols to ensure consistent yields and purity for preclinical and clinical investigations.

References

Fuziline and Its Impact on Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has demonstrated significant potential in mitigating cellular damage induced by reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its antioxidant effects, with a focus on its role in modulating key signaling pathways involved in oxidative stress. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising therapeutic agent with potent antioxidant properties. This guide delves into the scientific evidence elucidating the effects of this compound on ROS, providing a foundation for further research and development.

Quantitative Data on this compound's Effect on ROS and Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from studies investigating its effects on various biomarkers of oxidative stress.

In Vivo Model: Dobutamine-Induced Cardiac Damage in Mice

A study by Hacanli et al. investigated the protective effects of this compound in a mouse model of dobutamine-induced heart damage, a condition associated with increased oxidative stress. The results demonstrate this compound's ability to modulate key markers of oxidative stress and inflammation[1][2][3][4].

Table 1: Effect of this compound on Oxidative Stress Markers in Dobutamine-Induced Cardiac Damage in Mice [1]

ParameterSham Group (Mean ± SD)Dobutamine (B195870) Group (Mean ± SD)Dobutamine + this compound Group (Mean ± SD)This compound Group (Mean ± SD)P-value
TAS (mmol Trolox Equiv./L) -0.87 ± 0.151.79 ± 0.082.19 ± 0.25<0.001
TOS (μmol H₂O₂ Equiv./L) -14.6 ± 1.6613.06 ± 1.01-<0.001
OSI (Arbitrary Units) -Statistically Significant IncreaseStatistically Significant Decrease-<0.001
8-OHDG (ng/mL) -Statistically Significant IncreaseStatistically Significant Decrease-<0.001
GAL-3 (ng/mL) -Statistically Significant IncreaseStatistically Significant Decrease-<0.05

SD: Standard Deviation; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; 8-OHDG: 8-hydroxy-2'-deoxyguanosine (B1666359); GAL-3: Galectin-3.

Table 2: Effect of this compound on Pyroptosis Markers in Dobutamine-Induced Cardiac Damage in Mice

ParameterSham Group (Mean ± SD)Dobutamine Group (Mean ± SD)Dobutamine + this compound Group (Mean ± SD)This compound Group (Mean ± SD)P-value
GSDMD (ng/L) -Statistically Significant IncreaseStatistically Significant Decrease-<0.001
IL-1β (pg/mL) -Statistically Significant IncreaseStatistically Significant Decrease-<0.001

SD: Standard Deviation; GSDMD: Gasdermin D; IL-1β: Interleukin-1β.

In Vitro Model: Isoproterenol-Induced Myocardial Injury in H9c2 Cells

Fan et al. explored the protective mechanism of this compound against isoproterenol (B85558) (ISO)-induced injury in H9c2 cardiomyocytes, a well-established model for studying cardiac hypertrophy and oxidative stress. Their findings highlight this compound's ability to reduce intracellular ROS and modulate the endoplasmic reticulum (ER) stress pathway.

Table 3: Effect of this compound on ROS Production and Mitochondrial Membrane Potential in ISO-Treated H9c2 Cells

ParameterControl GroupISO GroupISO + this compound (100 nM)ISO + this compound (500 nM)
Mean DCFH-DA Fluorescence Intensity (ROS) BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease
Red-Green Fluorescence Ratio (MMP) BaselineSignificant DecreaseSignificant IncreaseSignificant Increase

ISO: Isoproterenol; DCFH-DA: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate; MMP: Mitochondrial Membrane Potential. Quantitative values are presented as relative changes from the control or ISO group as reported in the study.

Table 4: Effect of this compound on PERK/eIF2α/ATF4/Chop Pathway Protein Expression in ISO-Treated H9c2 Cells

Protein RatioControl GroupISO GroupISO + this compound (100 nM)ISO + this compound (500 nM)
p-PERK/PERK BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease
p-eIF2α/eIF2α BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease
ATF4/GAPDH BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease
Chop/GAPDH BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease
GPR78/GAPDH BaselineSignificant IncreaseSignificant DecreaseSignificant Decrease

p-PERK: phosphorylated Protein Kinase R-like Endoplasmic Reticulum Kinase; p-eIF2α: phosphorylated Eukaryotic Initiation Factor 2α; ATF4: Activating Transcription Factor 4; Chop: C/EBP homologous protein; GPR78: Glucose-Regulated Protein 78. Quantitative values are based on densitometry analysis of Western blot images and are presented as relative changes.

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified in the literature is the PERK/eIF2α/ATF4/Chop pathway, which is a key component of the unfolded protein response (UPR) triggered by ER stress.

The PERK/eIF2α/ATF4/Chop Pathway

Under conditions of oxidative stress, misfolded proteins accumulate in the ER, leading to ER stress. This activates the PERK pathway. This compound has been shown to inhibit this ROS-triggered ER stress.

PERK_Pathway ROS Increased ROS ER_Stress ER Stress ROS->ER_Stress induces PERK PERK (activated) ER_Stress->PERK eIF2a eIF2α (phosphorylated) PERK->eIF2a ATF4 ATF4 (upregulated) eIF2a->ATF4 CHOP CHOP (upregulated) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS inhibits

Caption: this compound's inhibition of the ROS-triggered PERK/eIF2α/ATF4/Chop pathway.

Potential Involvement of Nrf2 and MAPK Pathways

While direct evidence is still emerging, the established role of the Nrf2 and MAPK pathways in cellular responses to oxidative stress suggests they may also be modulated by this compound. The Nrf2 pathway is a master regulator of antioxidant responses, while MAPK pathways are involved in transducing extracellular signals into intracellular responses, including those related to stress and apoptosis. Further research is warranted to elucidate the precise role of this compound in these pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dobutamine-Induced Cardiac Injury Model in Mice

This protocol is adapted from the study by Hacanli et al.

  • Animal Model: Adult male BALB/c mice (18-20 g) are used.

  • Grouping:

    • Sham Group: No treatment.

    • Dobutamine Group: Intraperitoneal (IP) injection of dobutamine (40 µ g/mouse/day ) for 15 days.

    • Dobutamine + this compound Group: IP injection of dobutamine for the first 7 days, followed by co-administration of dobutamine and this compound (3 mg/kg/day, IP) for the next 8 days.

    • This compound Group: IP injection of this compound (3 mg/kg/day) for 15 days.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and heart tissues are collected for biochemical and histopathological analysis.

Isoproterenol-Induced Myocardial Injury in H9c2 Cells

This protocol is based on the methodology described by Fan et al.

  • Cell Culture: H9c2 rat myocardial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with this compound (100 and 500 nM) for 2 hours, followed by stimulation with isoproterenol (80 μM) for 48 hours.

  • Endpoint Analysis: Following treatment, cells are harvested for various assays, including cell viability, ROS production, mitochondrial membrane potential, and Western blot analysis.

Measurement of Total Antioxidant Status (TAS)
  • Principle: The assay is based on the ability of antioxidants in the sample to reduce a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reduction in the color of the ABTS radical cation is proportional to the total antioxidant capacity of the sample.

  • Procedure (using a commercial kit):

    • Prepare reagents and samples according to the kit manufacturer's instructions.

    • Add samples and standards to a 96-well plate.

    • Add the ABTS radical solution to each well.

    • Incubate for the recommended time at room temperature.

    • Measure the absorbance at the specified wavelength (typically around 734 nm).

    • Calculate the TAS of the samples by comparing their absorbance to a standard curve generated using Trolox, a water-soluble vitamin E analog.

Measurement of Total Oxidant Status (TOS)
  • Principle: This assay is based on the oxidation of ferrous ion-o-dianisidine complex to ferric ion by the oxidants present in the sample. The ferric ion then forms a colored complex with xylenol orange in an acidic medium. The color intensity is proportional to the total oxidant status.

  • Procedure (using a commercial kit):

    • Prepare reagents and samples as per the kit's protocol.

    • Add samples and standards to a 96-well plate.

    • Add the reagent mixture containing ferrous ions and xylenol orange.

    • Incubate for the specified duration.

    • Measure the absorbance at the appropriate wavelength (around 560 nm).

    • Quantify the TOS by comparing the sample absorbance to a standard curve prepared with hydrogen peroxide.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
  • Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.

  • Procedure (using a commercial ELISA kit):

    • Prepare DNA samples from tissues or cells, typically involving DNA extraction and enzymatic digestion to nucleosides.

    • Add standards and prepared samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

    • Add a horseradish peroxidase (HRP)-conjugated 8-OHdG tracer.

    • During incubation, the free 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is inversely proportional to the amount of 8-OHdG in the sample.

    • Measure the absorbance and calculate the 8-OHdG concentration from a standard curve.

Measurement of Intracellular ROS using DCFH-DA
  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Treat cells with this compound and/or an ROS inducer (e.g., isoproterenol).

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the research process and the relationships between different experimental components.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Dobutamine-Induced Cardiac Injury in Mice Treatment_Groups Sham, Dobutamine, Dobutamine + this compound, this compound Animal_Model->Treatment_Groups Sample_Collection_Vivo Blood & Heart Tissue Collection Treatment_Groups->Sample_Collection_Vivo Biomarker_Analysis_Vivo TAS, TOS, OSI, 8-OHDG, GAL-3, GSDMD, IL-1β Sample_Collection_Vivo->Biomarker_Analysis_Vivo Cell_Model ISO-Induced Injury in H9c2 Cells Treatment_Conditions Control, ISO, ISO + this compound Cell_Model->Treatment_Conditions Cell_Harvesting Cell Harvesting Treatment_Conditions->Cell_Harvesting Cellular_Assays ROS Production (DCFH-DA) MMP (JC-1 Staining) Western Blot (PERK pathway) Cell_Harvesting->Cellular_Assays

Caption: Overview of the in vivo and in vitro experimental workflows.

Conclusion

The available evidence strongly supports the role of this compound as a potent agent in mitigating the detrimental effects of reactive oxygen species. Its mechanism of action involves the direct scavenging of ROS and the modulation of key cellular signaling pathways, most notably the PERK/eIF2α/ATF4/Chop pathway involved in the endoplasmic reticulum stress response. The quantitative data presented in this guide provide a solid foundation for its dose-dependent efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. While the involvement of other critical antioxidant pathways like Nrf2 and MAPK in this compound's activity is plausible, further investigation is required to fully elucidate these connections. This technical guide serves as a comprehensive resource to facilitate ongoing research and development of this compound as a potential therapeutic agent for oxidative stress-related pathologies.

References

Fuziline and its Impact on Endoplasmic Reticulum Stress: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant therapeutic potential, particularly in cardiovascular protection. Emerging evidence highlights its role in mitigating endoplasmic reticulum (ER) stress, a key pathological mechanism in various diseases. This technical guide provides a comprehensive overview of this compound's impact on ER stress, focusing on its mechanism of action, the modulation of critical signaling pathways, and detailed experimental methodologies for investigation. Quantitative data are presented to substantiate its effects, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic applications of this compound.

Introduction to Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis.[1] A variety of physiological and pathological conditions, such as oxidative stress, calcium imbalance, and accumulation of unfolded or misfolded proteins, can disrupt ER function, leading to a state known as ER stress.[1][2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2]

The UPR is primarily mediated by three ER transmembrane sensors:

  • PKR-like ER kinase (PERK)

  • Inositol-requiring enzyme 1 (IRE1)

  • Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone protein GRP78 (glucose-regulated protein 78), also known as BiP. Upon ER stress, GRP78 preferentially binds to unfolded proteins, leading to the release and activation of PERK, IRE1, and ATF6, which in turn initiate downstream signaling cascades to restore ER homeostasis. However, prolonged or severe ER stress can overwhelm the adaptive capacity of the UPR, leading to the activation of apoptotic pathways and cell death.

This compound: A Modulator of ER Stress

This compound is an aminoalcohol-diterpenoid alkaloid that has been identified as a potent cardioprotective agent. Its mechanism of action is increasingly being linked to the attenuation of ER stress. Studies have shown that this compound can protect against isoproterenol (B85558) (ISO)-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered ER stress. This protective effect is primarily achieved through the modulation of the PERK signaling pathway.

Mechanism of Action: The PERK/eIF2α/ATF4/CHOP Pathway

This compound's primary impact on ER stress is through the inhibition of the PERK branch of the UPR. The sequence of events is as follows:

  • Inhibition of ROS Production: this compound has been shown to decrease the production of ROS, a key trigger of ER stress in the context of isoproterenol-induced cardiac injury.

  • Suppression of PERK Activation: By reducing the upstream trigger (ROS), this compound leads to a decrease in the phosphorylation and activation of PERK.

  • Downregulation of eIF2α Phosphorylation: Activated PERK normally phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein translation. This compound treatment results in reduced levels of phosphorylated eIF2α.

  • Reduction of ATF4 and CHOP Expression: The phosphorylation of eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP). This compound treatment significantly decreases the expression of both ATF4 and the pro-apoptotic factor CHOP.

This cascade of events ultimately leads to a reduction in ER stress-mediated apoptosis.

Fuziline_PERK_Pathway cluster_stress Cellular Stress cluster_this compound Intervention cluster_cellular_response Cellular Response Isoproterenol Isoproterenol ROS ROS Isoproterenol->ROS induces This compound This compound This compound->ROS inhibits ER_Stress ER Stress ROS->ER_Stress triggers PERK p-PERK ER_Stress->PERK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound's Inhibition of the ROS-Mediated PERK Pathway.

Quantitative Data on this compound's Effects

The efficacy of this compound in mitigating ER stress has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from Western blot analyses of ER stress markers in H9c2 cells treated with isoproterenol (ISO) and this compound.

Table 1: Effect of this compound on the Expression of Pro-Apoptotic ER Stress Markers

ProteinControlISO-TreatedISO + this compoundFold Change (ISO vs. ISO + this compound)Reference
CHOP/GAPDH ~1.0IncreasedDecreasedSignificant Reduction
ATF4/GAPDH ~1.0IncreasedDecreasedSignificant Reduction

Table 2: Effect of this compound on Upstream ER Stress Signaling Molecules

Protein RatioControlISO-TreatedISO + this compoundFold Change (ISO vs. ISO + this compound)Reference
p-PERK/PERK ~1.0IncreasedDecreasedSignificant Reduction
p-eIF2α/eIF2α ~1.0IncreasedDecreasedSignificant Reduction

Table 3: Effect of this compound on the ER Chaperone GRP78

ProteinControlISO-TreatedISO + this compoundFold Change (ISO vs. ISO + this compound)Reference
GRP78/GAPDH ~1.0IncreasedDecreasedSignificant Reduction

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the studies on this compound's effect on ER stress.

Cell Culture and Treatment
  • Cell Line: H9c2 rat myocardial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Isoproterenol (ISO) Induction: H9c2 cells are treated with a final concentration of 20 μM ISO for 24 hours to induce myocardial injury and ER stress.

    • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours prior to ISO administration.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Downstream Analysis Culture Culture H9c2 cells (DMEM, 10% FBS, 37°C, 5% CO2) Pretreat Pre-treat with this compound (10, 20, 40 μM) for 2h Culture->Pretreat Induce Induce ER Stress with Isoproterenol (20 μM) for 24h Pretreat->Induce WB Western Blot Analysis Induce->WB TUNEL TUNEL Assay for Apoptosis Induce->TUNEL ROS ROS Measurement Induce->ROS

In Vitro Experimental Workflow.
Western Blot Analysis

This protocol is used to quantify the expression levels of ER stress-related proteins.

  • Protein Extraction: Total protein is extracted from the cultured H9c2 cells using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting:

    • p-PERK, PERK, GRP78, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells.

  • Cell Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde for 30 minutes.

  • Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 10 minutes.

  • TUNEL Staining: The cells are incubated with the TUNEL reaction mixture according to the manufacturer's instructions. This mixture contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstaining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: The stained cells are visualized and imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is calculated to determine the apoptotic rate.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Loading: H9c2 cells are incubated with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: The cells are washed with PBS to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.

The Broader Unfolded Protein Response and this compound

While the primary identified mechanism of this compound involves the PERK pathway, the UPR is a complex network with two other major branches: IRE1 and ATF6.

  • IRE1 Pathway: Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Future research should explore the potential effects of this compound on the IRE1 and ATF6 pathways to provide a more complete picture of its role in modulating the UPR.

UPR_Signaling cluster_er Endoplasmic Reticulum cluster_sensors UPR Sensors cluster_downstream Downstream Signaling ER_Lumen ER Lumen UP Unfolded Proteins GRP78 GRP78 UP->GRP78 PERK PERK GRP78->PERK releases IRE1 IRE1 GRP78->IRE1 releases ATF6 ATF6 GRP78->ATF6 releases eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6f ATF6 (cleaved) ATF6->ATF6f cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Adaptation Adaptation & Survival XBP1s->Adaptation ATF6f->Adaptation

Overview of the Unfolded Protein Response Pathways.

Conclusion and Future Directions

This compound presents a promising therapeutic agent for conditions associated with excessive ER stress, particularly in the context of cardiovascular diseases. Its ability to inhibit the ROS-triggered PERK/eIF2α/ATF4/CHOP signaling pathway underscores its potential to mitigate ER stress-induced apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should aim to:

  • Elucidate the effects of this compound on the IRE1 and ATF6 branches of the UPR.

  • Explore the therapeutic efficacy of this compound in other disease models where ER stress is a key pathological feature, such as neurodegenerative diseases and diabetes.

  • Conduct comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of this compound's multifaceted interactions with the ER stress response will be crucial for its successful translation into clinical applications.

References

An In-depth Technical Guide to the Neuropharmacological Effects of Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid derived from the lateral root of Aconitum carmichaelii Debx. (Fuzi), has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological effects. While research is ongoing, existing studies primarily highlight its role as a non-selective β-adrenergic receptor agonist, initiating a cascade of downstream signaling events. This guide synthesizes available data on its mechanism of action, summarizes its effects on key signaling pathways, and provides detailed experimental protocols for further investigation. Due to the nascent stage of this compound research, this document also draws upon findings from related Aconitum alkaloids to suggest potential, yet unconfirmed, areas of neuropharmacological activity. All quantitative data from cited studies are presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Core Neuropharmacological Profile

This compound's primary established neuropharmacological mechanism is its interaction with the adrenergic system. It acts as a non-selective agonist at β-adrenergic receptors (β-ARs).[1] This agonism triggers a cascade of intracellular events with implications for cellular metabolism and function.

Data Presentation: Summary of this compound's Known Effects

While specific binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for this compound at a broad range of CNS receptors are not extensively documented in publicly available literature, the following table summarizes its known qualitative and semi-quantitative effects.

Target/System Effect Observed Outcome Quantitative Data Citation
β-Adrenergic Receptors (non-selective)AgonistActivation of downstream cAMP-PKA signaling pathway; increased thermogenesis and metabolism.Specific Ki/EC50 values not reported.[1]
Endoplasmic Reticulum StressInhibitorAttenuation of the PERK/eIF2α/ATF4/CHOP pathway.Concentration-dependent reduction of pathway markers.[2]
Oxidative StressAntioxidantReduction of reactive oxygen species (ROS).Specific IC50 for ROS scavenging not reported.[2]
Inflammatory PathwaysAnti-inflammatoryPotential reduction of pro-inflammatory markers.Specific IC50 values not reported.
Nociceptive PathwaysAnalgesicPotential for pain reduction.Specific ED50 values in animal models not reported.

Key Signaling Pathways

β-Adrenergic Receptor - cAMP-PKA Signaling Pathway

This compound's agonism at β-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

G This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Binds to & Activates Adenylyl_Cyclase Adenylyl Cyclase beta_AR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Thermogenesis) Downstream_Targets->Cellular_Response

Figure 1: this compound's activation of the β-AR/cAMP/PKA pathway.

PERK/eIF2α/ATF4/CHOP Endoplasmic Reticulum Stress Pathway

This compound has been shown to exert cardioprotective effects by mitigating endoplasmic reticulum (ER) stress. It achieves this by inhibiting the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor C/EBP homologous protein (CHOP). This compound's inhibitory action on this pathway helps to maintain cellular homeostasis and prevent apoptosis.

G ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Promotes Translation CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK Inhibits

Figure 2: this compound's inhibition of the PERK-mediated ER stress pathway.

Potential Interactions with Other Neurotransmitter Systems

Direct evidence for this compound's effects on major neurotransmitter systems such as the dopaminergic, serotonergic, GABAergic, and glutamatergic systems is currently lacking. However, studies on other alkaloids from the Aconitum genus suggest potential interactions that warrant investigation for this compound.

  • GABAergic System: The Aconitum alkaloid Songorine has been shown to act as a potent GABA-A receptor agonist. Another study identified Songorine as a non-competitive GABA-A receptor antagonist. This suggests that this compound could potentially modulate GABAergic neurotransmission.

  • Serotonergic System: Aconitine, another prominent alkaloid from Aconitum, has been found to disrupt serotonin (B10506) neurotransmission via the 5-HT1A receptor.

  • Dopaminergic System: Aconitine has been demonstrated to induce neurological impairment through an imbalance in dopamine (B1211576) homeostasis and activation of the dopamine receptor-mediated AC/cAMP/PKA pathway. Aconitum extracts have also been shown to evoke dopamine release.

  • Cholinergic System: Some diterpenoid alkaloids from Aconitum heterophyllum have been found to be selective inhibitors of butyrylcholinesterase. Aconitine has also been reported to inhibit acetylcholinesterase at low concentrations.

These findings in related compounds suggest that a comprehensive neuropharmacological profile of this compound should include screening against these neurotransmitter systems.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the neuropharmacological effects of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.

β-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions from CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: Use a suitable radioligand, such as [3H]-dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Receptor_Prep Receptor Preparation (β1/β2 expressing cells) Incubation Incubation with Radioligand ([3H]-DHA) & this compound Receptor_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation->Data_Analysis

Figure 3: Workflow for β-Adrenergic Receptor Binding Assay.

cAMP Accumulation Assay

Objective: To determine the functional agonistic activity (EC50) of this compound at β-adrenergic receptors.

Methodology:

  • Cell Culture: Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells).

  • Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of this compound.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Western Blot for PERK Pathway Activation

Objective: To quantify the effect of this compound on the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes) and induce ER stress (e.g., with tunicamycin (B1663573) or thapsigargin) in the presence or absence of varying concentrations of this compound.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Use a suitable substrate for each enzyme, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.

  • Assay:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine or benzaldehyde (B42025) from benzylamine) spectrophotometrically or fluorometrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against AChE.

Methodology:

  • Enzyme Source: Use purified human recombinant AChE or AChE from electric eel.

  • Assay Principle (Ellman's Method):

    • AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding acetylthiocholine and DTNB.

    • Monitor the increase in absorbance over time.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the percentage of inhibition and subsequently the IC50 value.

Conclusion

This compound presents an interesting profile as a neuropharmacological agent, primarily through its interaction with the β-adrenergic system and its protective effects against ER stress. However, the current body of public-domain research is limited, with a notable absence of comprehensive quantitative data on its receptor binding profile and functional activity across a range of CNS targets. The potential for broader neuropharmacological effects, as suggested by studies on related Aconitum alkaloids, underscores the need for more extensive investigation. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the neuropharmacological landscape of this compound and its potential as a therapeutic agent for neurological and other disorders. Further studies are crucial to move beyond the current understanding and to explore its full therapeutic potential and safety profile.

References

Methodological & Application

Fuziline: In Vitro Experimental Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debeaux, has garnered significant interest for its potential therapeutic applications.[1] In vitro studies are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile before advancing to in vivo models. This document provides detailed protocols for investigating the cardioprotective, anti-inflammatory, and thermogenic effects of this compound in a laboratory setting.

Key Applications for In Vitro Studies:

  • Cardioprotection: this compound has been shown to protect cardiac cells from injury induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[2][3] Key mechanisms to investigate include its effects on cell viability, apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[2][4]

  • Anti-Inflammatory Activity: this compound may modulate inflammatory responses. In vitro assays can quantify its effects on the production of pro-inflammatory cytokines and mediators in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Thermogenesis: this compound has been identified as a potential thermogenic agent, activating β-adrenergic receptors to stimulate heat production. In vitro models using brown adipose tissue (BAT) cells can be employed to study its effects on mitochondrial function and thermogenic pathways.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Effect of this compound on Myocardial Cell Viability and Apoptosis

Cell LineStressorThis compound Conc.ParameterResultReference
H9c2Isoproterenol (ISO)10, 20, 40 µMCell Viability (MTT Assay)Increased viability in a dose-dependent manner
H9c2Isoproterenol (ISO)10, 20, 40 µMApoptosis (Annexin V-FITC/PI)Decreased apoptosis rate
H9c2Isoproterenol (ISO)40 µMBcl-2/Bax RatioIncreased ratio
H9c2Isoproterenol (ISO)40 µMCleaved Caspase-3Decreased expression

Table 2: Effect of this compound on Oxidative and Endoplasmic Reticulum Stress Markers

Cell LineStressorThis compound Conc.ParameterResultReference
H9c2Isoproterenol (ISO)10, 20, 40 µMROS ProductionSignificantly decreased
H9c2Isoproterenol (ISO)40 µMMitochondrial Membrane PotentialMaintained
H9c2Isoproterenol (ISO)40 µMCytochrome C ReleaseBlocked
H9c2Isoproterenol (ISO)40 µMp-PERK/PERK RatioDecreased
H9c2Isoproterenol (ISO)40 µMp-eIF2α/eIF2α RatioDecreased
H9c2Isoproterenol (ISO)40 µMATF4 ExpressionDecreased
H9c2Isoproterenol (ISO)40 µMCHOP ExpressionDecreased

Table 3: Effect of this compound on Inflammatory Markers

Cell Line/ModelStimulantThis compound Conc.ParameterResultReference
Mouse ModelDobutamineNot SpecifiedIL-1βStatistically significant decrease
Mouse ModelDobutamineNot SpecifiedNLRP3Statistically significant decrease
Mouse ModelDobutamineNot SpecifiedGSDMDStatistically significant decrease

Experimental Protocols

Cardioprotective Effects of this compound

a) Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of H9c2 cardiac myoblasts under stress conditions.

  • Materials: H9c2 cells, DMEM, FBS, Penicillin-Streptomycin, this compound, Isoproterenol (ISO), MTT reagent, DMSO, 96-well plates.

  • Procedure:

    • Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 40, 80 µM) for 2 hours.

    • Induce cellular injury by adding Isoproterenol (ISO) to a final concentration of 100 µM and incubate for 24 hours. Include a control group with no ISO treatment.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

b) Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the anti-apoptotic effect of this compound using flow cytometry.

  • Materials: H9c2 cells, this compound, ISO, Annexin V-FITC/PI Apoptosis Detection Kit, 6-well plates, Flow cytometer.

  • Procedure:

    • Seed H9c2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound and/or ISO as described in the MTT assay protocol.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Anti-inflammatory Activity of this compound

a) Measurement of Pro-inflammatory Cytokines by ELISA

This protocol measures the effect of this compound on the secretion of cytokines like TNF-α, IL-1β, and IL-6 from LPS-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cells, this compound, Lipopolysaccharide (LPS), ELISA kits for TNF-α, IL-1β, and IL-6.

  • Procedure:

    • Plate RAW 264.7 cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Thermogenic Potential of this compound

a) Assessment of Mitochondrial Membrane Potential (MMP)

This protocol evaluates the effect of this compound on mitochondrial function in brown adipose tissue (BAT) cells.

  • Materials: Differentiated brown adipocytes, this compound, JC-1 fluorescent probe, Fluorescence microscope or plate reader.

  • Procedure:

    • Culture and differentiate brown pre-adipocytes in appropriate plates.

    • Treat the differentiated adipocytes with various concentrations of this compound.

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of cells with low MMP, emitting green fluorescence.

    • Measure the red and green fluorescence intensity.

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Visualizations

Signaling Pathways and Experimental Workflow

Fuziline_Cardioprotection_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_this compound This compound Intervention cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Apoptosis ISO Isoproterenol PERK PERK ISO->PERK ROS ROS ISO->ROS This compound This compound This compound->PERK This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Bax Bax ROS->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: this compound's cardioprotective mechanism via inhibition of ER and oxidative stress.

Fuziline_Thermogenesis_Pathway cluster_metabolism Metabolic Effects This compound This compound betaAR β-Adrenergic Receptors This compound->betaAR AC Adenylate Cyclase betaAR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Mitochondria Mitochondrial Energy Metabolism Glycogenolysis->Mitochondria Lipolysis->Mitochondria Thermogenesis Thermogenesis Mitochondria->Thermogenesis

Caption: this compound's thermogenic mechanism via β-adrenergic receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays CellCulture Cell Culture (e.g., H9c2, RAW 264.7) Pretreatment Pre-treatment with this compound CellCulture->Pretreatment FuzilinePrep This compound Stock Preparation FuzilinePrep->Pretreatment Induction Induction of Stress/Inflammation (e.g., ISO, LPS) Pretreatment->Induction Viability Cell Viability (MTT Assay) Induction->Viability Apoptosis Apoptosis (Flow Cytometry) Induction->Apoptosis Cytokines Cytokine Measurement (ELISA) Induction->Cytokines WesternBlot Protein Expression (Western Blot) Induction->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Cytokines->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Preparing Fuziline Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx., has demonstrated significant cardioprotective properties in preclinical studies.[1] Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress, endoplasmic reticulum stress, and apoptosis.[2][3] For researchers investigating the therapeutic potential of this compound, the accurate and reproducible preparation of stock solutions for in vitro cell culture experiments is a critical preliminary step. This document provides a detailed protocol for the preparation of this compound stock solutions and its application in common cell-based assays.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 80665-72-1[2]
Molecular Formula C₂₄H₃₉NO₇[2]
Molecular Weight 453.58 g/mol
Appearance Powder
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage (Powder) 2-8°C for up to 24 months

Recommended Protocol for this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Analytical balance

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 453.58 g/mol = 4.536 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a biological safety cabinet), carefully weigh out approximately 4.54 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • For stringent sterility, the this compound stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note on Working Solutions:

To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration (e.g., 0.1-10 µM). It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for common cell-based assays to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Materials:

  • Cells of interest (e.g., H9c2 cardiomyocytes)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Fuziline_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis Regulation Isoproterenol Isoproterenol ROS ROS Isoproterenol->ROS ER_Stress ER_Stress ROS->ER_Stress PERK PERK ER_Stress->PERK This compound This compound This compound->ROS This compound->ER_Stress beta_AR β-Adrenergic Receptors This compound->beta_AR Bcl2_Bax Bcl-2/Bax Ratio This compound->Bcl2_Bax Increases Apoptosis Apoptosis This compound->Apoptosis eIF2a eIF2a PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis cAMP_PKA cAMP-PKA Pathway beta_AR->cAMP_PKA Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Cytochrome_c->Apoptosis

Caption: this compound's mechanism of action in cardioprotection.

Experimental_Workflow Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Cell_Culture Seed and Culture Target Cells Prepare_Stock->Cell_Culture Treatment Treat Cells with This compound Working Solutions Cell_Culture->Treatment Assays Perform Cell-Based Assays (MTT, Annexin V, etc.) Treatment->Assays Data_Analysis Analyze and Interpret Data Assays->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End Conclusion->End

References

Application Notes and Protocols for Fuziline in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. Fuziline is a compound with reported biological activity and potential toxicity. All handling and experimental procedures should be conducted by qualified personnel in accordance with institutional and national guidelines for animal welfare and laboratory safety. The information provided here is based on limited available scientific literature, and a comprehensive determination of the optimal and safe dosage of this compound requires further extensive investigation.

Introduction

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history of use in traditional medicine. In preclinical research, this compound has been investigated for its potential therapeutic effects, including cardioprotective and metabolic regulatory properties. These notes provide an overview of a reported efficacious dose in a specific rodent model and outline relevant experimental protocols and known signaling pathways.

Quantitative Data Summary

Due to the limited publicly available data on dose-ranging and toxicity studies for this compound, a comprehensive table of optimal dosages cannot be provided. The following table summarizes the key quantitative data from a study investigating the protective effects of this compound in a mouse model of cardiac injury.

Table 1: Efficacious Dosage of this compound in a Mouse Model of Dobutamine-Induced Cardiac Injury

ParameterValue
Compound This compound
Rodent Model Male BALB/c mice
Animal Weight 18-20 g
Pathological Model Dobutamine-Induced Cardiac Injury
Dosage 3 mg/kg
Administration Route Intraperitoneal (IP)
Frequency Daily
Duration 7 days (following one week of dobutamine (B195870) induction)
Observed Effect Reduction in cardiac damage and pyroptosis markers

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying the effects of this compound in rodent models.

Protocol for Induction of Cardiac Injury and this compound Treatment in Mice

This protocol describes the induction of cardiac injury using dobutamine and subsequent treatment with this compound.

Materials:

  • Male BALB/c mice (18-20 g)

  • This compound

  • Dobutamine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Standard laboratory animal diet and water

  • Animal housing facilities meeting ethical guidelines

  • Syringes and needles for IP injection

  • Analytical equipment for biochemical and histopathological analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Group Allocation: Randomly divide the animals into the following groups (n=8 per group is a reported sample size):

    • Sham Group: No treatment.

    • Control Group (Dobutamine): Receive daily IP injections of dobutamine.

    • Treatment Group (Dobutamine + this compound): Receive daily IP injections of dobutamine for the first week, followed by daily co-injections of dobutamine and this compound for the second week.

    • This compound Only Group: Receive daily IP injections of this compound.

  • Preparation of Solutions:

    • Dobutamine Solution: Prepare a solution of dobutamine in saline. A reported concentration involves completing 1.6 ml of 250 mg dobutamine to 100 ml with saline, with a daily injection volume of 0.1 ml.

    • This compound Solution: Dissolve this compound in DMSO. A reported method is to dissolve 0.96 mg/kg of this compound in 1.6 ml of DMSO, with a daily administration volume of 0.1 ml to each mouse to achieve a final dose of 3 mg/kg.

  • Induction and Treatment:

    • For the first 7 days, administer dobutamine IP daily to the Control and Treatment groups.

    • From day 8 to day 15, continue daily IP administration of dobutamine to the Control and Treatment groups. Concurrently, administer this compound IP daily to the Treatment and this compound Only groups.

  • Monitoring: Observe the animals daily for any clinical signs of toxicity or distress. Monitor body weight and food/water intake regularly.

  • Endpoint Analysis: At the end of the 15-day period, sacrifice the animals under deep anesthesia. Collect blood and heart tissues for biochemical (e.g., cardiac troponin-I, NLRP3, GSDMD, IL-1β) and histopathological analysis.

Known Signaling Pathways

This compound has been reported to exert its effects through modulation of specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

G This compound This compound BAR β-Adrenergic Receptor (β-AR) This compound->BAR Activates AC Adenylate Cyclase BAR->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: this compound-mediated activation of the β-adrenergic receptor signaling pathway.

G cluster_0 NLRP3 Inflammasome Complex Stimulus Pathogen/Damage -Associated Molecular Patterns (PAMPs/DAMPs) NLRP3 NLRP3 Stimulus->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProGSDMD Pro-Gasdermin D (GSDMD) Casp1->ProGSDMD Cleaves IL1b IL-1β ProIL1b->IL1b GSDMD GSDMD-N ProGSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces This compound This compound This compound->NLRP3 Inhibits

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.

Safety and Toxicity Considerations

Warning: this compound is an alkaloid derived from Aconitum species, which are known to contain highly toxic compounds. The safety and toxicological profile of pure this compound in rodents has not been extensively documented in publicly available literature.

  • Handling Precautions: Due to the potential for high toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Further Studies Needed: The determination of a No-Observed-Adverse-Effect-Level (NOAEL) and a comprehensive toxicological profile, including acute, subchronic, and chronic toxicity studies, as well as genotoxicity and safety pharmacology assessments, are critical for establishing a safe dosage range for this compound in rodent models.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) in rodents are not well-documented in the available literature. Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which will inform optimal dosing strategies. When designing efficacy studies, it is recommended to conduct concurrent pharmacokinetic analyses to correlate plasma and tissue concentrations with pharmacological effects.

Conclusion and Future Directions

The current data suggests that this compound at a dose of 3 mg/kg administered intraperitoneally has therapeutic potential in a mouse model of cardiac injury. However, the lack of comprehensive dosage-ranging, toxicity, and pharmacokinetic data presents a significant knowledge gap. To establish the optimal and safe dosage of this compound for various rodent models and potential therapeutic applications, further research is imperative. This should include dose-escalation studies to determine both efficacy and toxicity, detailed pharmacokinetic profiling, and investigation into its effects in different disease models and across different rodent species and strains.

Application Notes and Protocols: Investigating the Cardioprotective Effects of Fuziline in H9c2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fuziline, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective properties. The H9c2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the cellular and molecular mechanisms underlying cardiac injury and the efficacy of potential therapeutic agents. These application notes provide detailed protocols for utilizing H9c2 cells to investigate the cardioprotective effects of this compound against isoproterenol (B85558) (ISO)-induced myocardial injury. The described assays are designed to assess cell viability, apoptosis, oxidative stress, and key signaling pathways.

I. Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from studies investigating this compound's effects on H9c2 cells.

Table 1: this compound Concentration and Cytotoxicity in H9c2 Cells

This compound Concentration (µmol/L)Observation (48 hours)Reference
0.01 - 50Little to no effect on cell viability[1]
100Significant inhibition of cell viability[1]

Table 2: Cardioprotective Effects of this compound against Isoproterenol (ISO)-Induced Injury in H9c2 Cells

Experimental ConditionKey FindingsReference
80 µmol/L ISO for 48 hoursSignificant decrease in H9c2 cell viability[1]
100 and 500 nmol/L this compound + 80 µmol/L ISOIncreased cell viability[1]
100 and 500 nmol/L this compound + 80 µmol/L ISOIncreased Bcl-2/Bax ratio[1]
100 and 500 nmol/L this compound + 80 µmol/L ISODecreased cleaved-caspase 3/GAPDH ratio
100 and 500 nmol/L this compound + 80 µmol/L ISOReduced ROS production (MitoSOX Red fluorescence)

II. Experimental Protocols

Protocol 1: H9c2 Cell Culture and Establishment of an In Vitro Model of Myocardial Injury

1.1. H9c2 Cell Culture:

  • Culture H9c2 rat embryonic ventricular myocytes in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the culture medium every 2-3 days.

1.2. Isoproterenol (ISO)-Induced Myocardial Injury Model:

  • Seed H9c2 cells and allow them to grow to approximately 80% confluency.

  • Replace the standard culture medium with high-glucose DMEM containing 1% FBS and 80 µM ISO.

  • Incubate the cells for 48 hours to induce injury.

G cluster_culture H9c2 Cell Culture cluster_injury ISO-Induced Injury Model cluster_treatment This compound Treatment Culture Culture H9c2 cells in high-glucose DMEM + 10% FBS Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Seed Seed cells to 80% confluency Culture->Seed Subculture Change medium every 2-3 days Incubate->Subculture Treat Treat with 80 µM ISO in low-serum medium (1% FBS) Seed->Treat Pretreat Pre-treat with this compound (e.g., 100, 500 nM) Seed->Pretreat Incubate_Injury Incubate for 48 hours Treat->Incubate_Injury Analysis Analyze Cardioprotective Effects Incubate_Injury->Analysis Proceed to assays Induce_Injury Induce injury with ISO Pretreat->Induce_Injury Induce_Injury->Analysis

Experimental workflow for studying this compound's cardioprotection.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed H9c2 cells (6 x 10³ cells/well) in 96-well plates and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound with or without 80 µM ISO for the indicated time.

  • Remove the medium and add 100 µL of MTT solution (0.1 mg/well) to each well.

  • Incubate the plates for 3 hours.

  • Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Assessment of Apoptosis (Western Blotting)
  • After treatment, lyse the H9c2 cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against cleaved-caspase 3, Bcl-2, Bax, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the Bcl-2/Bax and cleaved-caspase 3/GAPDH ratios.

Protocol 4: Measurement of Oxidative Stress

4.1. Intracellular Reactive Oxygen Species (ROS) Detection:

  • Following treatment with ISO and this compound, harvest the H9c2 cells.

  • Resuspend the cells in serum-free DMEM.

  • Stain the cells with 100 mmol/L DCFDA for 30 minutes in the dark.

  • Analyze the fluorescence intensity using a flow cytometer.

4.2. Mitochondrial ROS Detection:

  • For mitochondrial-specific ROS, use MitoSOX Red dye staining.

  • After treatment, incubate the cells with MitoSOX Red according to the manufacturer's instructions.

  • Observe the fluorescent signals using a fluorescence microscope.

Protocol 5: Measurement of Mitochondrial Membrane Potential (MMP)
  • Seed H9c2 cells (1 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.

  • Treat the cells with ISO and different concentrations of this compound for 48 hours.

  • Harvest the cells, wash them with PBS, and resuspend them in 1 mL of culture medium.

  • Add 100 µL of JC-1 staining solution and incubate for 15 minutes at 37°C.

  • Analyze the samples using a flow cytometer to detect the shift from red to green fluorescence, indicating a loss of MMP.

III. Signaling Pathways

This compound exerts its cardioprotective effects by modulating several key signaling pathways.

PERK/eIF2α/ATF4/Chop Signaling Pathway

This compound has been shown to protect against ISO-induced myocardial injury by inhibiting ROS-mediated endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway.

G cluster_stress Cellular Stress (e.g., ISO) cluster_pathway PERK Pathway ISO Isoproterenol (ISO) ROS Increased ROS ISO->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS Inhibits

This compound's inhibition of the ROS-mediated ER stress pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial cell survival pathway that is often implicated in cardioprotection. Activation of this pathway can inhibit apoptosis and promote cell survival.

G cluster_pathway PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis_Factors Pro-apoptotic Factors (e.g., Bad, Caspase-9) Akt->Apoptosis_Factors Inhibits Survival_Factors Pro-survival Factors (e.g., Bcl-2) Akt->Survival_Factors Promotes Cell_Survival Cell Survival Survival_Factors->Cell_Survival

Activation of the PI3K/Akt survival pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

G cluster_pathway Nrf2 Antioxidant Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction

References

Application Notes and Protocols: Fuziline Testing in an Isoproterenol-Induced Myocardial Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for inducing myocardial injury in a preclinical rodent model using isoproterenol (B85558) and for evaluating the therapeutic potential of Fuziline. The protocols outlined below are based on established methodologies and offer a basis for consistent and reproducible experimental outcomes.

Introduction

Isoproterenol (ISO), a non-selective β-adrenergic receptor agonist, is widely used to induce experimental myocardial injury.[1][2] High doses of ISO lead to excessive stimulation of β-adrenergic receptors, resulting in increased heart rate, calcium overload, oxidative stress, and ultimately, cardiomyocyte apoptosis and necrosis, mimicking key aspects of human myocardial infarction.[3][4] This model is a valuable tool for investigating the pathophysiology of myocardial injury and for screening potential cardioprotective agents.[5]

This compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective effects in preclinical studies. Its mechanism of action involves the attenuation of oxidative stress, inhibition of apoptosis, and modulation of endoplasmic reticulum (ER) stress-related signaling pathways. These notes provide detailed protocols for utilizing the isoproterenol-induced myocardial injury model to test the efficacy of this compound.

Experimental Protocols

I. Isoproterenol-Induced Myocardial Injury Model (Rat)

This protocol describes the induction of acute myocardial injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile saline to a final concentration of 42.5 mg/mL. Prepare fresh on the day of use.

  • Induction of Myocardial Injury:

    • Administer isoproterenol at a dose of 85 mg/kg body weight via subcutaneous (s.c.) injection.

    • Repeat the injection after 24 hours to ensure significant and consistent myocardial damage.

  • Control Group: Administer an equivalent volume of sterile saline to the control group of animals using the same injection schedule.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress. The model is considered successfully established 24 hours after the second isoproterenol injection.

II. This compound Treatment Protocol

Materials:

  • This compound (ensure purity and source)

  • Vehicle for this compound administration (e.g., sterile saline, distilled water)

  • Oral gavage needles

Procedure:

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.

  • Treatment Groups:

    • Sham Group: Receives vehicle only.

    • ISO Model Group: Receives isoproterenol and vehicle.

    • This compound Treatment Group(s): Receives isoproterenol and this compound at various doses (e.g., low, medium, high dose). A suggested therapeutic dose from literature is 3 mg/kg.

    • Positive Control Group (Optional): Receives isoproterenol and a known cardioprotective agent (e.g., metoprolol (B1676517) at 10 mg/kg).

  • Administration:

    • Administer this compound or vehicle via oral gavage once daily.

    • Pre-treatment with this compound for a period (e.g., 7 days) before isoproterenol administration is a common approach to evaluate its protective effects. Continue this compound administration throughout the isoproterenol induction period.

III. Sample Collection and Processing
  • Timing: At the end of the experimental period (e.g., 24 hours after the last ISO injection), euthanize the animals.

  • Blood Collection: Collect blood samples via cardiac puncture into heparinized or EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma or serum. Store at -80°C for biochemical analysis.

  • Heart Tissue Collection:

    • Immediately excise the hearts and wash with ice-cold saline.

    • Blot dry and weigh the hearts.

    • For histological analysis, fix a portion of the left ventricle in 10% neutral buffered formalin.

    • For biochemical and molecular analysis, snap-freeze the remaining heart tissue in liquid nitrogen and store at -80°C.

IV. Assessment of Cardioprotection

1. Biochemical Analysis of Cardiac Injury Markers:

  • Measure the plasma/serum levels of cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST) using commercially available ELISA kits.

2. Histopathological Examination:

  • Embed the formalin-fixed heart tissues in paraffin (B1166041) and section them (4-5 µm thickness).

  • Perform Hematoxylin and Eosin (H&E) staining to observe myocardial structure, inflammatory cell infiltration, and necrosis.

  • Use Masson's trichrome staining to assess the extent of myocardial fibrosis.

3. Measurement of Oxidative Stress Markers:

  • Prepare heart tissue homogenates from the frozen samples.

  • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • Assess the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) using commercial assay kits.

4. Apoptosis Assays:

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on heart tissue sections to detect apoptotic cells.

  • Use Western blotting to analyze the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 in heart tissue lysates.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Cardiac Injury Biomarkers

GroupcTnI (ng/mL)CK-MB (U/L)LDH (U/L)AST (U/L)
Sham
ISO Model
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control

Table 2: Effect of this compound on Myocardial Oxidative Stress Markers

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH-Px (U/mg protein)
Sham
ISO Model
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

GroupBcl-2/Bax RatioCleaved Caspase-3 (relative expression)
Sham
ISO Model
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in isoproterenol-induced myocardial injury and the proposed mechanism of this compound's protective action, as well as a typical experimental workflow.

Isoproterenol_Injury_Pathway cluster_stress Cellular Stressors cluster_downstream Downstream Effects Isoproterenol Isoproterenol Beta_AR β-Adrenergic Receptor Isoproterenol->Beta_AR ROS ↑ Reactive Oxygen Species (ROS) Beta_AR->ROS Ca_Overload ↑ Ca2+ Overload Beta_AR->Ca_Overload ER_Stress Endoplasmic Reticulum Stress (ER Stress) ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis PERK/eIF2α/ATF4/CHOP Mitochondrial_Dysfunction->Apoptosis ↑ Bax/Bcl-2 ratio ↑ Cytochrome C release Myocardial_Injury Myocardial Injury Apoptosis->Myocardial_Injury

Caption: Isoproterenol-induced myocardial injury signaling cascade.

Fuziline_Protection_Pathway cluster_this compound This compound Intervention cluster_targets Therapeutic Targets This compound This compound ROS ↑ ROS Production This compound->ROS ER_Stress ER Stress (PERK/eIF2α/ATF4/CHOP) This compound->ER_Stress Apoptosis Apoptosis (↑ Bax/Bcl-2, ↑ Caspase-3) This compound->Apoptosis Myocardial_Protection Myocardial Protection ROS->Myocardial_Protection ER_Stress->Myocardial_Protection Apoptosis->Myocardial_Protection

Caption: Protective mechanism of this compound against myocardial injury.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Treatment This compound/Vehicle Pre-treatment (e.g., 7 days) Grouping->Treatment Induction Isoproterenol Induction (2 consecutive days) Treatment->Induction Euthanasia Euthanasia & Sample Collection (24h after last ISO injection) Induction->Euthanasia Analysis Biochemical, Histological, & Molecular Analysis Euthanasia->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols: Assessing Fuziline's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debeaux (Fuzi), has demonstrated notable effects on mitochondrial function.[1][2] These application notes provide a comprehensive overview of this compound's impact on mitochondria and detailed protocols for assessing these effects. The information is intended to guide researchers in evaluating this compound and similar compounds in the context of drug discovery and development, particularly for conditions associated with mitochondrial dysfunction.

This compound's Impact on Mitochondrial Function

This compound has been shown to modulate several key aspects of mitochondrial biology, primarily through the activation of β-adrenergic receptors and the subsequent downstream cAMP-PKA signaling pathway.[3] Its effects are multifaceted, encompassing bioenergetics, membrane potential, and cellular stress responses.

Summary of this compound's Effects on Mitochondrial Parameters
ParameterEffect of this compoundKey FindingsRelevant Signaling Pathway
Mitochondrial Viability EnhancesThis compound treatment leads to improved mitochondrial viability.[3]β-AR -> cAMP-PKA
Mitochondrial Membrane Potential (MMP) Significantly IncreasesThis compound maintains the stability of the mitochondrial membrane potential.[3]β-AR -> cAMP-PKA
ATP Consumption PromotesThis compound increases the ADP/ATP ratio, indicating enhanced ATP consumption.β-AR -> cAMP-PKA
Oxidative Stress ReducesThis compound inhibits ROS-induced endoplasmic reticulum stress.PERK/eIF2α/ATF4/CHOP
Apoptosis InhibitsThis compound inhibits the release of cytochrome C into the cytoplasm.Intrinsic Apoptosis Pathway

Signaling Pathways Modulated by this compound

This compound's influence on mitochondrial function is mediated by its interaction with specific signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.

Fuziline_Signaling_Pathway cluster_0 This compound-Mediated Mitochondrial Regulation cluster_1 Inhibition of ER Stress-Mediated Apoptosis This compound This compound betaAR β-Adrenergic Receptors This compound->betaAR AC Adenylate Cyclase betaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Mitochondrion Mitochondrion PKA->Mitochondrion Modulates MMP Increased MMP Mitochondrion->MMP ATP_Consumption Increased ATP Consumption Mitochondrion->ATP_Consumption Fuziline_2 This compound ER_Stress ER Stress (PERK/eIF2α/ATF4/CHOP) Fuziline_2->ER_Stress Inhibits ROS ROS ROS->ER_Stress Induces Mitochondrion_2 Mitochondrion ER_Stress->Mitochondrion_2 Impacts Cytochrome_C Cytochrome C Release Mitochondrion_2->Cytochrome_C Inhibited Apoptosis Apoptosis Cytochrome_C->Apoptosis Initiates Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture (e.g., H9c2 cardiomyocytes) treatment Treat cells with this compound (various concentrations) start->treatment mmp_assay Mitochondrial Membrane Potential (MMP) Assay treatment->mmp_assay atp_assay ATP Production Assay treatment->atp_assay ros_assay Mitochondrial ROS Measurement treatment->ros_assay data_analysis Data Analysis and Interpretation mmp_assay->data_analysis atp_assay->data_analysis ros_assay->data_analysis

References

Application Notes and Protocols for Measuring Cardiac Biomarkers Following Fuziline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant cardioprotective effects in preclinical studies.[1][2] It has been shown to mitigate cardiac damage induced by agents such as dobutamine (B195870) and isoproterenol (B85558).[3][4] The protective mechanism of this compound is multifaceted, involving the attenuation of oxidative stress, inhibition of pyroptosis and endoplasmic reticulum (ER) stress, and regulation of calcium signaling pathways.[5]

These application notes provide a comprehensive protocol for the quantitative measurement of key cardiac biomarkers in preclinical animal models treated with this compound. The outlined procedures are essential for evaluating the efficacy and mechanism of action of this compound and other potential cardioprotective agents. The primary biomarkers covered are cardiac troponin-I (cTnI), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and creatine (B1669601) kinase-MB (CK-MB), which are well-established indicators of myocardial injury and stress.

Key Cardiac Biomarkers and Their Significance

  • Cardiac Troponin-I (cTnI): A highly sensitive and specific biomarker for myocardial necrosis. Elevated levels of cTnI in the bloodstream are indicative of cardiomyocyte damage.

  • N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): A biomarker primarily used for diagnosing heart failure and assessing cardiac stress. It is released from the ventricles in response to increased wall stress.

  • Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to the heart than total CK levels. An increase in CK-MB is a strong indicator of myocardial injury.

Experimental Protocols

I. Animal Models of Cardiac Injury

A. Dobutamine-Induced Cardiac Injury in Mice

This model mimics the effects of excessive beta-adrenergic stimulation, leading to myocardial damage.

  • Animals: Male BALB/c mice (18-20 g) are suitable for this model.

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Groups:

    • Sham Control: No treatment.

    • Dobutamine Control: Dobutamine administration.

    • This compound Treatment: this compound and Dobutamine administration.

    • This compound Only: this compound administration alone.

  • Procedure:

    • Dissolve Dobutamine hydrochloride in sterile saline.

    • Administer Dobutamine via intraperitoneal (i.p.) injection. A range of doses can be used depending on the desired severity of injury. A previously reported protocol used daily injections.

    • Dissolve this compound in a suitable vehicle (e.g., 1.6 ml dimethyl sulfoxide (B87167) for 0.96 mg/kg) and administer via i.p. injection daily for a predefined period (e.g., 15 days). In treatment groups, this compound can be administered prior to or concurrently with dobutamine.

B. Isoproterenol-Induced Myocardial Injury in Rats

Isoproterenol, a potent beta-adrenergic agonist, is widely used to induce experimental myocardial infarction.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Similar to the mouse model.

  • Groups:

    • Sham Control: Saline injection.

    • Isoproterenol Control: Isoproterenol administration.

    • This compound Treatment: this compound and Isoproterenol administration.

  • Procedure:

    • Dissolve Isoproterenol hydrochloride in sterile saline.

    • Induce myocardial injury by subcutaneous (s.c.) injection of isoproterenol (e.g., 85 mg/kg) for two consecutive days.

    • Administer this compound at the desired dosage via a suitable route (e.g., i.p. or oral gavage) before or during isoproterenol administration.

II. Sample Collection and Processing

A. Blood Collection

  • Mice:

    • Terminal Procedure (Cardiac Puncture): This method allows for the collection of a larger blood volume (0.5-1.0 ml). The animal must be deeply anesthetized. Insert a needle attached to a syringe through the diaphragm and into the heart to aspirate blood.

    • Survival Procedure (Submandibular Bleeding): Suitable for longitudinal studies requiring smaller blood volumes. Use a lancet to puncture the submandibular vein and collect blood using a capillary tube.

  • Rats:

    • Terminal Procedure (Cardiac Puncture or Abdominal Aorta): Similar to mice, but with larger volumes obtainable.

    • Survival Procedure (Tail Vein or Saphenous Vein): Allows for repeated sampling.

B. Serum and Plasma Preparation

  • Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (serum).

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma).

  • Storage: Aliquot serum or plasma and store at -80°C until analysis to avoid repeated freeze-thaw cycles.

C. Cardiac Tissue Harvesting and Homogenate Preparation

  • Euthanize the animal according to approved protocols.

  • Open the thoracic cavity and carefully excise the heart.

  • Wash the heart with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot the heart dry and record its weight.

  • For tissue homogenate, mince a portion of the ventricular tissue and homogenize it in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at a high speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant (tissue homogenate) and store it at -80°C.

III. Cardiac Biomarker Measurement Protocols

A. Cardiac Troponin-I (cTnI) ELISA Protocol (Mouse/Rat Serum)

This protocol is a general guideline based on commercially available ELISA kits. Always refer to the specific kit manufacturer's instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the cTnI standard to create a standard curve.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of HRP-conjugated detection antibody to each well.

    • Incubate the plate for 1 hour at 37°C or as specified in the kit manual.

    • Wash the wells 3-5 times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.

    • Stop the reaction by adding 50-100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of cTnI in the samples by interpolating their absorbance values from the standard curve.

B. NT-proBNP ELISA Protocol (Rat Plasma)

This protocol is a general guideline based on commercially available ELISA kits.

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit instructions.

  • Standard Curve Preparation: Create a standard curve by performing serial dilutions of the NT-proBNP standard.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of standards and samples to the appropriate wells.

    • Add 50 µL of biotinylated anti-rat NT-proBNP antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the wells 3 times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the wells 3-5 times.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Calculation: Determine the NT-proBNP concentration from the standard curve.

C. Creatine Kinase-MB (CK-MB) Activity Assay Protocol (Serum/Plasma/Tissue Homogenate)

This is a general protocol for a UV kinetic method.

  • Principle: The assay measures the activity of the B-subunit of CK after immunoinhibition of the M-subunit. The rate of NADPH formation is proportional to CK-B activity.

  • Reagent Preparation: Reconstitute the CK-MB reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette 1.0 mL of the reconstituted reagent into a cuvette and pre-warm to 37°C.

    • Add 50 µL of the sample to the cuvette, mix, and incubate at 37°C for 5 minutes.

    • Measure the initial absorbance at 340 nm and then record the absorbance every minute for 2-3 minutes.

  • Calculation:

    • Calculate the average change in absorbance per minute (ΔA/min).

    • Calculate the CK-B activity using the formula provided in the kit (this typically involves a factor based on the molar absorptivity of NADPH).

    • CK-MB activity is obtained by multiplying the CK-B activity by two.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Cardiac Biomarkers in Dobutamine-Induced Cardiac Injury in Mice

GroupcTnI (pg/mL)NT-proBNP (pg/mL)CK-MB (U/L)
Sham ControlMean ± SDMean ± SDMean ± SD
Dobutamine ControlMean ± SDMean ± SDMean ± SD
Dobutamine + this compoundMean ± SDMean ± SDMean ± SD
This compound OnlyMean ± SDMean ± SDMean ± SD

Table 2: Effect of this compound on Cardiac Biomarkers in Isoproterenol-Induced Myocardial Injury in Rats

GroupcTnI (pg/mL)NT-proBNP (pg/mL)CK-MB (U/L)
Sham ControlMean ± SDMean ± SDMean ± SD
Isoproterenol ControlMean ± SDMean ± SDMean ± SD
Isoproterenol + this compoundMean ± SDMean ± SDMean ± SD

Mandatory Visualizations

G This compound This compound Treatment Oxidative_Stress Oxidative Stress (↑ ROS) This compound->Oxidative_Stress Inhibits Pyroptosis Pyroptosis (↑ GSDMD, IL-1β) This compound->Pyroptosis Inhibits ER_Stress ER Stress (↑ PERK/eIF2α/ATF4/Chop) This compound->ER_Stress Inhibits Ca_Signaling Altered Ca2+ Signaling This compound->Ca_Signaling Regulates Cardiac_Injury Cardiac Injury (e.g., Dobutamine, Isoproterenol) Cardiac_Injury->Oxidative_Stress Cardiac_Injury->Pyroptosis Cardiac_Injury->ER_Stress Cardiac_Injury->Ca_Signaling Cardiomyocyte_Damage Cardiomyocyte Damage and Necrosis Oxidative_Stress->Cardiomyocyte_Damage Pyroptosis->Cardiomyocyte_Damage ER_Stress->Cardiomyocyte_Damage Ca_Signaling->Cardiomyocyte_Damage Biomarker_Release Release of Cardiac Biomarkers (cTnI, NT-proBNP, CK-MB) Cardiomyocyte_Damage->Biomarker_Release

Caption: this compound's protective signaling pathways.

G start Start animal_model Induce Cardiac Injury (Dobutamine or Isoproterenol) +/- this compound Treatment start->animal_model sample_collection Sample Collection (Blood and Cardiac Tissue) animal_model->sample_collection blood_processing Blood Processing (Serum/Plasma Separation) sample_collection->blood_processing tissue_processing Tissue Processing (Homogenization) sample_collection->tissue_processing elisa ELISA for cTnI and NT-proBNP blood_processing->elisa ckmb_assay CK-MB Activity Assay blood_processing->ckmb_assay tissue_processing->ckmb_assay data_analysis Data Analysis and Comparison elisa->data_analysis ckmb_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi). It has been shown to possess various pharmacological activities, including cardioprotective and metabolic regulatory effects. Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its potential development as a therapeutic agent. Western blot analysis is a powerful and widely used technique to investigate the impact of compounds on specific signaling pathways by detecting changes in the expression and phosphorylation status of key proteins.

These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on several key signaling pathways implicated in its pharmacological actions. The protocols cover cell culture and treatment, protein extraction, quantification, and the step-by-step Western blot procedure.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the quantitative data from Western blot experiments analyzing the effect of this compound on key proteins in various signaling pathways. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on the β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

Target ProteinTreatmentConcentrationFold Change (Normalized Intensity)Standard Deviation
p-HSL (Ser660) Untreated Control0 µM1.00± 0.12
This compound10 µM1.85± 0.21
This compound50 µM2.54± 0.35
Total HSL Untreated Control0 µM1.00± 0.09
This compound10 µM1.05± 0.11
This compound50 µM0.98± 0.13

Table 2: Hypothetical Effect of this compound on the PI3K/Akt Signaling Pathway

Target ProteinTreatmentConcentrationFold Change (Normalized Intensity)Standard Deviation
p-Akt (Ser473) Untreated Control0 µM1.00± 0.15
This compound10 µM1.62± 0.18
This compound50 µM2.21± 0.25
Total Akt Untreated Control0 µM1.00± 0.08
This compound10 µM1.03± 0.10
This compound50 µM0.99± 0.09

Table 3: Hypothetical Effect of this compound on the MAPK/ERK Signaling Pathway

Target ProteinTreatmentConcentrationFold Change (Normalized Intensity)Standard Deviation
p-ERK1/2 (Thr202/Tyr204) Untreated Control0 µM1.00± 0.11
This compound10 µM0.75± 0.09
This compound50 µM0.48± 0.06
Total ERK1/2 Untreated Control0 µM1.00± 0.07
This compound10 µM0.98± 0.08
This compound50 µM1.01± 0.06

Table 4: Hypothetical Effect of this compound on the NF-κB Signaling Pathway

Target ProteinTreatmentConcentrationFold Change (Normalized Intensity)Standard Deviation
p-p65 (Ser536) Untreated Control0 µM1.00± 0.13
This compound10 µM0.61± 0.08
This compound50 µM0.35± 0.05
Total p65 Untreated Control0 µM1.00± 0.09
This compound10 µM0.97± 0.10
This compound50 µM1.02± 0.08

Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

This compound has been shown to activate β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway.[1] This activation results in the phosphorylation of key downstream targets such as Hormone-Sensitive Lipase (HSL), promoting lipolysis.

Beta_Adrenergic_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL HSL PKA->HSL  Phosphorylation p_HSL p-HSL (Ser660) Lipolysis Lipolysis p_HSL->Lipolysis

β-Adrenergic receptor signaling pathway activated by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation state can be assessed by examining the phosphorylation of Akt at Serine 473.

PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2  Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt p_Akt p-Akt (Ser473) Downstream Downstream Targets p_Akt->Downstream

PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 is a key indicator of its activation.

MAPK_ERK_Pathway This compound This compound GrowthFactorReceptor Growth Factor Receptor This compound->GrowthFactorReceptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK  Phosphorylation p_ERK p-ERK1/2 (Thr202/Tyr204) TranscriptionFactors Transcription Factors p_ERK->TranscriptionFactors

MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation can be monitored by the phosphorylation of the p65 subunit at Serine 536.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK  Inhibition Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκBα IKK->IkB  Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB  Degradation & Release p_p65 p-p65 (Ser536) Nucleus Nucleus p_p65->Nucleus  Translocation GeneTranscription Gene Transcription

NF-κB signaling pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps involved in the Western blot protocol for analyzing the effects of this compound on signaling pathways.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding 1. Cell Seeding Cell_Treatment 2. This compound Treatment Cell_Seeding->Cell_Treatment Cell_Lysis 3. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Densitometry 11. Densitometry Detection->Densitometry

Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes, or RAW 264.7 macrophages) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment: Once cells have attached and reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time should be determined empirically.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 60-90 minutes in a cold room or on ice.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[3] Recommended primary antibodies and dilutions:

      • Phospho-HSL (Ser660): 1:1000

      • Total HSL: 1:1000

      • Phospho-Akt (Ser473): 1:1000

      • Total Akt: 1:1000

      • Phospho-ERK1/2 (Thr202/Tyr204): 1:1000

      • Total ERK1/2: 1:1000

      • Phospho-p65 (Ser536): 1:1000

      • Total p65: 1:1000

      • GAPDH or β-actin (Loading Control): 1:5000

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the loading control band.

    • For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

References

Application Notes & Protocols: Quantifying Fuziline's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fuziline

This compound is a C20-diterpenoid alkaloid derived from Fuzi, the processed lateral root of Aconitum carmichaelii Debx. Fuzi has a long history in traditional Chinese medicine for treating conditions associated with Yang deficiency.[1] Modern pharmacological studies have identified this compound as a key bioactive component, possessing cardiotonic, anti-inflammatory, anti-arrhythmic, and metabolic regulatory properties.[1][2] Its therapeutic potential stems from its ability to modulate specific signaling pathways, thereby altering the expression of downstream target genes. These application notes provide a detailed guide to quantifying the effects of this compound on gene expression, focusing on its anti-inflammatory, cardioprotective, and metabolic functions.

Overview of this compound's Mechanisms of Action

This compound exerts its effects by influencing several key cellular signaling pathways:

  • Anti-Inflammatory Signaling: this compound has demonstrated anti-inflammatory effects.[1] While the direct mechanism is still under investigation, related compounds and the effects of Fuzi suggest modulation of the Toll-Like Receptor 4 (TLR4) pathway, which subsequently inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

  • Cardioprotective Endoplasmic Reticulum (ER) Stress Pathway: In cardiac cells, this compound provides protection by mitigating ER stress. It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis, reducing the expression of pro-apoptotic factors and preserving cell viability under stress conditions induced by agents like isoproterenol.

  • Metabolic and Thermogenic Regulation: this compound activates β-adrenergic receptors (β-ARs) non-selectively, stimulating the downstream cAMP-PKA signaling pathway. This activation promotes thermogenesis by increasing liver glycogenolysis and triglyceride hydrolysis, processes that involve the upregulation of specific metabolic genes.

  • Pyroptosis Inhibition: In dobutamine-induced heart damage models, this compound has been shown to reduce pyroptosis by lowering the levels of key markers including Gasdermin D (GSDMD) and IL-1β.

Data Presentation: Quantifying Gene Expression Changes

Quantitative data from gene expression analysis should be organized systematically to allow for clear interpretation and comparison across different experimental conditions.

Table 1: Example qPCR Data for this compound's Anti-Inflammatory Effects in LPS-Stimulated RAW264.7 Macrophages

Gene TargetTreatment GroupNormalized Fold Change (vs. LPS Control)p-value
TNF-α This compound (10 µM) + LPS0.45< 0.01
IL-6 This compound (10 µM) + LPS0.38< 0.01
IL-1β This compound (10 µM) + LPS0.52< 0.05
iNOS This compound (10 µM) + LPS0.25< 0.001
COX-2 This compound (10 µM) + LPS0.41< 0.01

Table 2: Example qPCR Data for this compound's Effect on ER Stress Genes in ISO-Treated H9c2 Cardiomyocytes

Gene TargetTreatment GroupNormalized Fold Change (vs. ISO Control)p-value
GRP78 This compound (5 µM) + ISO0.65< 0.05
ATF4 This compound (5 µM) + ISO0.58< 0.05
CHOP This compound (5 µM) + ISO0.40< 0.01

Table 3: Example RNA-Seq Data Summary - Differentially Expressed Genes (DEGs) in this compound-Treated Cells

ComparisonTotal DEGsUpregulated GenesDownregulated Genes
LPS vs. Control881846644154
This compound + LPS vs. LPS765371394

Note: Data presented in tables are illustrative and may not represent actual experimental results.

Mandatory Visualizations

Signaling Pathways and Workflows

Fuziline_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor drug This compound drug->receptor Inhibition pathway_hub receptor->pathway_hub IKK IKK Complex pathway_hub->IKK MAPK MAPK (p38, ERK, JNK) pathway_hub->MAPK IkB IκB IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocation nucleus Nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->cytokines Transcription MAPK_nuc->cytokines Transcription

Caption: this compound's inhibition of the TLR4-NF-κB/MAPK pathway.

Fuziline_ER_Stress_Pathway cluster_ER stimulus Inducer (e.g., Isoproterenol) ER_Stress ER Stress stimulus->ER_Stress drug This compound pPERK p-PERK drug->pPERK Inhibition ER Endoplasmic Reticulum PERK PERK ER_Stress->PERK PERK->pPERK Phosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound's attenuation of the PERK-mediated ER stress pathway.

Gene_Expression_Workflow step step input input output output process process A 1. Cell Culture (e.g., RAW264.7, H9c2) B 2. Treatment - Control - Inducer (LPS/ISO) - this compound + Inducer A->B C 3. RNA Extraction B->C D 4. RNA Quality Control (Purity & Integrity) C->D E 5a. Reverse Transcription (cDNA Synthesis) D->E G 5b. Library Preparation D->G F 6a. qPCR Analysis E->F I 7a. Relative Gene Expression (ΔΔCt Method) F->I H 6b. RNA-Sequencing G->H J 7b. Bioinformatics Analysis (DEGs, Pathway Analysis) H->J

Caption: Experimental workflow for quantifying gene expression.

Experimental Protocols

Protocol 1: In Vitro Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells to study this compound's effect on gene expression in response to an inflammatory or stress stimulus.

Materials:

  • Cell Line (e.g., RAW264.7 murine macrophages, H9c2 rat cardiomyocytes)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Stimulus (e.g., Lipopolysaccharide (LPS) for inflammation; Isoproterenol (ISO) for ER stress)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For RAW264.7, seed ~5 x 10^5 cells/well; for H9c2, seed ~2 x 10^5 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment (Optional): For some experimental designs, pre-treating with this compound before adding the stimulus is required. Remove the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.

  • Stimulation: Add the stimulus directly to the wells.

    • For Inflammation: Add LPS to a final concentration of 1 µg/mL.

    • For ER Stress: Add Isoproterenol to a final concentration of 10 µM.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) to capture the desired gene expression changes.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using the appropriate lysis buffer from an RNA extraction kit.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the expression of specific target genes.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Gene-specific forward and reverse primers (for target and housekeeping genes like GAPDH, β-actin)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the lysed cells according to the manufacturer's protocol. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Run: Run the plate on a real-time PCR system using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to a stable housekeeping gene. The fold change is typically expressed relative to the stimulus-only control group.

Protocol 3: RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.

Procedure:

  • RNA Sample Preparation: Extract high-quality total RNA as described in Protocol 2. RNA integrity should be confirmed using a Bioanalyzer, with an RNA Integrity Number (RIN) > 7.0 desired for optimal results.

  • Library Preparation:

    • Start with 100 ng - 1 µg of total RNA.

    • Perform mRNA enrichment using oligo(dT) magnetic beads to isolate polyadenylated transcripts.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to generate sufficient material for sequencing.

    • Purify and validate the final library (size, concentration).

  • Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq 6000, typically aiming for 20-40 million paired-end reads per sample for differential gene expression analysis.

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases.

    • Alignment: Align the cleaned reads to a reference genome (e.g., mouse mm10 or rat rn6) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between experimental groups (e.g., this compound + LPS vs. LPS).

    • Pathway and Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify biological processes and pathways modulated by this compound.

References

Troubleshooting & Optimization

Optimizing Fuziline Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fuziline concentration in in vitro assays. This compound, a diterpenoid alkaloid, is recognized for its cardioprotective and thermogenic properties. However, achieving reliable and reproducible results requires careful optimization of its concentration to balance efficacy and potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits multiple mechanisms of action. Its cardioprotective effects are largely attributed to the inhibition of ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway[1][2]. Additionally, this compound promotes thermogenesis by non-selectively activating β-adrenergic receptors, which stimulates the downstream cAMP-PKA signaling pathway[3][4][5].

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a broad starting range of 0.01 µM to 50 µM is recommended. For cardioprotective assays in H9c2 cells, effective concentrations have been reported between 0.05 µM and 10 µM, with significant cytotoxicity observed at 100 µM. For thermogenesis studies in brown adipose cells, a similar range should be tested, although specific optimal concentrations are less defined in the literature.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is a diterpenoid alkaloid. A related compound's safety data sheet indicates it is freely soluble in methanol (B129727) and ethanol (B145695) (95%). For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for diterpene alkaloids. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture media to the final desired concentration.

Q4: What is the maximum recommended final concentration of DMSO in the culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, with many studies advocating for concentrations of 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your assay design.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death/Cytotoxicity This compound concentration is too high.Perform a dose-response curve starting from a low concentration (e.g., 0.01 µM) and increasing logarithmically. Determine the IC50 value for cytotoxicity using an MTT or LDH assay. In H9c2 cells, significant cytotoxicity has been observed at 100 µM.
No Observable Effect This compound concentration is too low.Increase the concentration of this compound. For cardioprotective effects, concentrations in the range of 100-500 nM have been shown to be effective. Ensure the compound is properly dissolved and has not precipitated out of solution.
Precipitation of this compound in Culture Medium Poor solubility of this compound at the tested concentration.Prepare a higher concentration stock solution in 100% DMSO. When diluting to the final concentration in your aqueous culture medium, ensure rapid mixing. Avoid preparing large volumes of diluted this compound solution that will sit for extended periods. Perform serial dilutions of the stock solution in DMSO before the final dilution into the culture medium.
Inconsistent or Irreproducible Results Variability in experimental conditions.Ensure consistent cell seeding density, incubation times, and reagent concentrations. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Account for potential batch-to-batch variability of this compound.
Unexpected Cellular Response Solvent (e.g., DMSO) is affecting the cells.Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability and the assay readout. Ensure the final solvent concentration is well below cytotoxic levels (ideally ≤0.1%).

Data Summary: Effective this compound Concentrations In Vitro

Cell Line Assay Type Effective Concentration Range Observed Effect Cytotoxic Concentration Reference
H9c2 Rat CardiomyocytesCardioprotection (Isoproterenol-induced injury)0.05 µM - 50 µMIncreased cell viability>50 µM (significant inhibition at 100 µM)
H9c2 Rat CardiomyocytesCardioprotection (Isoproterenol-induced injury)100 nM - 500 nMReduced apoptosis and ROS productionNot specified
Primary Neonatal Rat CardiomyocytesCardioprotection (Sodium pentobarbital-induced cell death)0.1 µM - 10 µMReduced cell deathNot specified
Brown Adipose Cells (BFCs)Thermogenesis"Various concentrations"Increased mitochondrial membrane potential and temperatureNot specified

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in culture medium, ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the concentration that does not significantly impact viability for your efficacy assays.

Protocol 2: Workflow for Optimizing this compound Concentration for Efficacy Assays

This workflow outlines the steps to identify the optimal, non-cytotoxic concentration of this compound for a specific functional assay.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_eff Phase 3: Efficacy Testing cluster_val Phase 4: Validation A Prepare high-concentration This compound stock in DMSO B Perform dose-response cytotoxicity assay (e.g., MTT) (0.01 µM - 100 µM) A->B C Determine max non-toxic concentration (e.g., >90% viability) B->C D Select a range of non-toxic concentrations for efficacy assay C->D E Perform functional assay (e.g., measure apoptosis markers, mitochondrial temperature) D->E F Determine EC50 or lowest effective concentration E->F G Validate optimal concentration in replicate experiments F->G

Caption: Workflow for this compound concentration optimization.

Signaling Pathway Diagrams

This compound's Cardioprotective Mechanism

This compound alleviates myocardial injury by inhibiting the endoplasmic reticulum stress pathway triggered by excess reactive oxygen species (ROS).

G cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_ros ROS Production cluster_er ER Stress Pathway cluster_this compound This compound Intervention cluster_apoptosis Apoptosis Stress Cellular Stressors ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS Inhibits This compound->ER_Stress Inhibits

Caption: this compound's inhibition of the ROS-mediated ER stress pathway.

This compound's Thermogenic Mechanism

This compound activates β-adrenergic receptors, leading to a signaling cascade that promotes thermogenesis.

G This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Activates AC Adenylyl Cyclase BetaAR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., HSL, GP) PKA->Downstream Phosphorylates Response Thermogenesis & Metabolism Downstream->Response

Caption: this compound's activation of the β-adrenergic signaling pathway.

References

identifying and minimizing Fuziline off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fuziline. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is a diterpenoid alkaloid known for its cardioprotective activities.[1] Its primary mechanism involves the non-selective activation of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, which in turn enhances thermogenesis and improves glucose and lipid metabolism.[2] this compound has also been shown to alleviate myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway.[1]

Q2: What are the potential off-target effects of this compound?

Given that this compound is a non-selective activator of β-ARs, its off-target effects may arise from the modulation of these receptors in tissues other than the primary target tissue.[2] Potential off-target effects could include cardiovascular effects (e.g., changes in heart rate and blood pressure), metabolic alterations, and effects on the central nervous system, as β-ARs are widely distributed throughout the body. Additionally, as with many small molecules, this compound could have unintended interactions with other receptors, ion channels, or enzymes.

Q3: How can I computationally predict potential off-target interactions of this compound?

Computational approaches are a valuable first step in identifying potential off-target interactions.[3] These methods use the chemical structure of this compound to predict its binding to a wide range of biological targets. Several techniques can be employed:

  • Chemical Similarity Analysis: Comparing the structure of this compound to databases of compounds with known bioactivities can reveal potential off-target interactions.

  • Pharmacophore Modeling: This method identifies the essential 3D features of this compound that are responsible for its biological activity and screens for other proteins that may bind to these features.

Q4: What experimental approaches can be used to identify this compound's off-target effects?

A multi-pronged experimental approach is recommended to identify off-target effects:

  • High-Throughput Screening (HTS): This involves screening this compound against a large panel of purified proteins, such as receptors, kinases, and enzymes, to identify unintended binding events.

  • Phenotypic Screening: This method assesses the effects of this compound on whole cells or organisms to identify unexpected biological activities.

  • Genetic Screening: Techniques like CRISPR-Cas9 can be used to knock out specific genes in cell lines. By observing how the cellular response to this compound changes in these knockout cells, researchers can identify potential off-target pathways.

  • Proteome-wide Analysis: Methods such as thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound within the cell.

Troubleshooting Guide

Issue 1: I am observing unexpected phenotypic changes in my cell line after this compound treatment that are inconsistent with its known on-target effects.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations similar to or higher than those required for the on-target effect.

    • Control Experiments: Include appropriate negative controls (vehicle-treated cells) and positive controls (a known activator of the on-target pathway).

    • Literature Review: Conduct a thorough literature search for similar diterpenoid alkaloids to see if they have reported off-target effects that align with your observations.

    • Off-Target Panel Screening: Test this compound against a commercially available off-target screening panel (e.g., a safety pharmacology panel) to identify potential interactions with a broad range of receptors and enzymes.

Issue 2: My in vivo experiments with this compound are showing adverse effects that were not predicted by my in vitro studies.

  • Possible Cause: Off-target effects can be more pronounced in a whole organism due to the complex interplay of different organ systems. The observed toxicity could also be due to metabolites of this compound.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the concentration of this compound in the plasma and the observed on-target and off-target effects over time.

    • Metabolite Profiling: Identify the major metabolites of this compound and test their activity in vitro to determine if they are responsible for the observed off-target effects.

    • Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.

    • Post-marketing Surveillance (if applicable): For drugs further in development, continuous monitoring in clinical trials and post-marketing is crucial for identifying rare or unexpected off-target effects.

Data Presentation

Table 1: Hypothetical Binding Profile of this compound

TargetTarget TypeBinding Affinity (Ki)Functional Activity (IC50/EC50)Notes
On-Target
β1-Adrenergic ReceptorGPCR50 nM100 nM (EC50)Primary target for cardioprotective effects.
β2-Adrenergic ReceptorGPCR75 nM150 nM (EC50)Contributes to metabolic effects.
Potential Off-Targets
α1-Adrenergic ReceptorGPCR1.2 µM> 10 µMLow affinity, unlikely to be significant at therapeutic doses.
hERG ChannelIon Channel5 µM15 µM (IC50)Potential for cardiotoxicity at higher concentrations.
Phosphodiesterase 4 (PDE4)Enzyme800 nM2 µM (IC50)May contribute to anti-inflammatory effects, but also potential for side effects.

Experimental Protocols

Protocol 1: Off-Target Screening using a Kinase Panel

  • Objective: To identify potential off-target interactions of this compound with a panel of human kinases.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Commercially available kinase panel (e.g., DiscoverX KINOMEscan™).

    • Assay buffer and reagents provided with the kinase panel.

  • Methodology:

    • Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical starting concentration is 10 µM.

    • Follow the manufacturer's instructions for the kinase panel assay. This typically involves incubating this compound with each kinase and a specific substrate.

    • Measure the activity of each kinase in the presence and absence of this compound.

    • Calculate the percent inhibition of each kinase by this compound.

    • For any significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC50 value.

Protocol 2: Validating Off-Target Effects using CRISPR-Cas9

  • Objective: To validate a putative off-target of this compound identified from a screening assay.

  • Materials:

    • A cell line that expresses both the on-target and the putative off-target.

    • CRISPR-Cas9 system (e.g., lentiviral vector) with a guide RNA (gRNA) targeting the putative off-target gene.

    • This compound.

    • Reagents for a functional assay related to the off-target effect.

  • Methodology:

    • Transduce the host cell line with the CRISPR-Cas9 system to generate a stable knockout of the putative off-target gene.

    • Select and validate the knockout clones by Western blot or sequencing.

    • Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

    • Perform the functional assay that measures the off-target effect.

    • If the effect of this compound is diminished or absent in the knockout cells compared to the wild-type cells, this confirms that the off-target interaction is responsible for the observed phenotype.

Visualizations

Fuziline_Signaling_Pathway This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR activates PERK_pathway PERK/eIF2α/ATF4/Chop Pathway This compound->PERK_pathway inhibits AC Adenylate Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Thermogenesis Thermogenesis PKA->Thermogenesis Metabolism Improved Glucose/ Lipid Metabolism PKA->Metabolism ROS ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress triggers ER_Stress->PERK_pathway activates Myocardial_Injury Myocardial Injury PERK_pathway->Myocardial_Injury leads to

Caption: this compound's primary signaling pathways.

Off_Target_Workflow start Start: Investigating Off-Target Effects computational Computational Prediction (Similarity, Pharmacophore, ML) start->computational in_vitro In Vitro Screening (HTS, Phenotypic Screening) computational->in_vitro hit_id Hit Identification in_vitro->hit_id validation Off-Target Validation (CRISPR, Dose-Response) hit_id->validation Hits in_vivo In Vivo Testing (PK/PD, Toxicology) hit_id->in_vivo No Hits validation->in_vivo mitigation Mitigation Strategy (Rational Drug Design) in_vivo->mitigation end End: Minimized Off-Target Profile mitigation->end

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic issue Unexpected Phenotype Observed dose_response Is it dose-dependent? issue->dose_response on_target_conc Occurs at on-target concentration? dose_response->on_target_conc Yes likely_artifact Conclusion: Likely Experimental Artifact dose_response->likely_artifact No off_target_screen Perform Off-Target Screening on_target_conc->off_target_screen Yes on_target_conc->likely_artifact No validate_hit Validate Hits with Orthogonal Assays off_target_screen->validate_hit likely_off_target Conclusion: Likely Off-Target Effect validate_hit->likely_off_target

Caption: Troubleshooting logic for unexpected phenotypes.

References

addressing Fuziline stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with Fuziline in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, which are used in traditional Chinese medicine. Its primary mechanism of action involves the non-selective activation of β-adrenergic receptors (β-AR). This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound as a solid powder should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for long-term use or at 0 - 4°C for short-term use.[1]

Q4: What are the potential causes of this compound instability in my experiments?

While specific degradation pathways for this compound are not extensively documented, diterpenoid alkaloids can be susceptible to several factors in experimental settings, particularly in long-term cultures:

  • Hydrolysis: The ester and other functional groups in this compound's complex structure may be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Reaction with Media Components: Cell culture media are rich in amino acids and other nucleophiles that could potentially react with and modify the this compound molecule, altering its biological activity.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of complex organic molecules. It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of dissolved oxygen and metal ions in media can catalyze oxidative degradation.

  • Adsorption to Plastics: Hydrophobic compounds like this compound may adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

Troubleshooting Guide: Addressing this compound Instability

This guide provides a systematic approach to identifying and mitigating this compound stability issues in your long-term experiments.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound over time.
  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Workflow:

A Inconsistent/Reduced Activity B Verify Stock Solution Integrity (Properly stored, minimal freeze-thaw cycles) A->B C Perform Stability Study (See Protocol Below) B->C D Is this compound degrading? C->D E Implement Stabilization Strategies: - Prepare fresh working solutions - Reduce incubation time - Replenish media with fresh this compound D->E Yes F Optimize Experimental Conditions: - Use low-binding labware - Minimize light exposure D->F No G Re-evaluate Experimental Results E->G F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Unexpected changes in cell culture medium, such as color alteration, after adding this compound.
  • Possible Cause: Formation of a degradation product.

  • Troubleshooting Steps:

    • Spectrophotometric Analysis: Measure the absorbance spectrum of your medium containing this compound at different time points. A shift in the maximum absorbance wavelength could indicate the formation of new chemical species.

    • LC-MS Analysis: Analyze the cell culture medium after incubation with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks corresponding to degradation products.

    • Assess Toxicity of Degraded Compound: Intentionally degrade a this compound solution (e.g., by prolonged incubation) and then add it to your cells to determine if the degradation products are responsible for any observed toxicity or altered phenotype.

Quantitative Data Summary

ConditionTemperature (°C)pHEstimated Half-life (t½)
A 47.4> 14 days
B 257.4~ 5-7 days
C 377.4~ 2-3 days
D 375.0~ 1-2 days
E 378.5~ 1 day

Table 1: Hypothetical stability of this compound under various conditions. These values are estimates and should be experimentally verified.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

Methodology:

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Spike the complete cell culture medium with this compound to the final desired concentration (e.g., 10 µM).

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile, low-binding microcentrifuge tubes or a 96-well plate.

    • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.

    • Immediately stop potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase column.

    • Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of this compound at an appropriate UV wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life (t½) in your specific medium.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) B Spike Cell Culture Medium (e.g., 10 µM) A->B C Aliquot and Incubate (37°C, 5% CO₂) B->C D Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) C->D E Stop Degradation (Add cold Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G HPLC Analysis F->G H Quantify Peak Area and Plot vs. Time G->H I Calculate Half-life (t½) H->I

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway Diagram

This compound acts as a non-selective β-adrenergic receptor agonist. The diagram below illustrates the canonical signaling pathway activated by this compound.

This compound This compound betaAR β-Adrenergic Receptor This compound->betaAR activates G_protein Gs Protein betaAR->G_protein activates AC Adenylate Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (Glycogenolysis, Lipolysis) PKA->Downstream phosphorylates targets

Caption: this compound-activated β-adrenergic signaling pathway.

References

Technical Support Center: Improving the Bioavailability of Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments aimed at enhancing the bioavailability of Fuziline in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to this compound's oral bioavailability?

This compound, a diterpenoid alkaloid, generally exhibits poor oral bioavailability due to a combination of factors:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound has low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for its absorption.[1][2]

  • Intestinal and Hepatic Metabolism: this compound is subject to significant first-pass metabolism, primarily by Cytochrome P450 (CYP) enzymes in the intestinal wall and liver. This metabolic process converts this compound into other compounds before it can reach systemic circulation.[3][4][5]

  • P-glycoprotein (P-gp) Efflux: Evidence suggests that many xenobiotics are substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes. These transporters actively pump absorbed this compound back into the GI lumen, further reducing its net absorption.

These barriers are visualized in the diagram below.

G cluster_0 Gastrointestinal (GI) Lumen cluster_1 Intestinal Epithelium (Enterocyte) cluster_2 Portal Vein to Liver cluster_3 Systemic Circulation Fuziline_Oral Oral this compound (Formulation) Fuziline_Dissolved Dissolved This compound Fuziline_Oral->Fuziline_Dissolved Dissolution (Poor Solubility) Fuziline_Absorbed Absorbed This compound Fuziline_Dissolved->Fuziline_Absorbed Absorption Pgp P-glycoprotein (P-gp) Fuziline_Absorbed->Pgp Fuziline_Portal This compound in Portal Vein Fuziline_Absorbed->Fuziline_Portal To Liver Pgp->Fuziline_Dissolved Efflux CYP450 Hepatic CYP450 Enzymes Fuziline_Portal->CYP450 Fuziline_Systemic Bioavailable This compound Fuziline_Portal->Fuziline_Systemic Escapes Metabolism Metabolites_Liver Metabolites CYP450->Metabolites_Liver First-Pass Metabolism

Caption: Major barriers limiting the oral bioavailability of this compound.

Q2: What are the most common strategies to improve this compound's bioavailability?

Researchers can employ several formulation and co-administration strategies. The primary approaches focus on overcoming the barriers mentioned above.

  • Enhancing Solubility and Dissolution:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract. This keeps this compound solubilized, bypassing the dissolution step.

    • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to a higher dissolution rate. Solid Lipid Nanoparticles (SLNs) are a promising option, where the drug is encapsulated in a solid lipid core.

  • Inhibiting First-Pass Metabolism and Efflux:

    • P-gp Inhibitors: Co-administering this compound with a known P-gp inhibitor (e.g., Verapamil, Quinidine) can saturate the efflux pump, allowing more this compound to be absorbed.

    • CYP450 Inhibitors: Co-administration with compounds that inhibit relevant CYP isozymes (e.g., CYP3A4) can reduce first-pass metabolism in the liver and gut wall.

    • Formulation Excipients: Some surfactants and lipids used in SEDDS and other formulations can themselves inhibit P-gp and/or CYP enzymes.

G cluster_title Strategies to Overcome Bioavailability Barriers Solubility Poor Solubility PgpEfflux P-gp Efflux Metabolism CYP450 Metabolism Nanoformulations Nanoformulations (e.g., SLNs) Nanoformulations->Solubility SEDDS Lipid Formulations (e.g., SEDDS) SEDDS->Solubility PgpInhibitors P-gp Inhibitors PgpInhibitors->PgpEfflux CYPInhibitors CYP450 Inhibitors CYPInhibitors->Metabolism Excipients Inhibitory Excipients Excipients->PgpEfflux Excipients->Metabolism

Caption: Matching formulation strategies to this compound's bioavailability barriers.

Q3: Which animal models are appropriate for this compound bioavailability studies?

Rats (specifically Sprague-Dawley or Wistar strains) and beagle dogs are the most commonly used animal models for oral pharmacokinetic studies.

  • Rats: They are cost-effective and easy to handle, making them ideal for initial screening of different formulations. Pharmacokinetic studies of this compound in rats have been successfully conducted.

  • Dogs: The gastrointestinal physiology of beagle dogs is more comparable to humans than that of rats, making them a suitable non-rodent species for more advanced preclinical evaluation.

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in rats.
  • Possible Cause 1: Poor Absorption. The formulation may not be adequately solubilizing the this compound, or the compound's inherent low permeability is the dominant barrier.

    • Solution:

      • Formulation Check: If using a SEDDS, verify its self-emulsification properties in vitro. The system should spontaneously form a fine emulsion (droplet size < 200 nm) upon dilution in simulated gastric fluid.

      • Try a Different Strategy: If a simple suspension was used, switch to a more advanced formulation like a Solid Lipid Nanoparticle (SLN) or a SEDDS to improve solubility.

      • Add a Permeation Enhancer: Consider including a safe and effective permeation enhancer in your formulation.

  • Possible Cause 2: Rapid Metabolism. Extensive first-pass metabolism in the gut wall and liver might be clearing the drug before it reaches systemic circulation.

    • Solution:

      • Conduct an In Vitro Metabolism Assay: Use a liver microsomal stability assay to determine this compound's metabolic rate. This can confirm if rapid metabolism is a likely issue.

      • Co-administer Inhibitors: In a pilot study, co-administer this compound with a broad-spectrum CYP450 inhibitor (like ketoconazole (B1673606) for CYP3A4) to see if plasma exposure increases. This can diagnose the problem but may not be a therapeutic solution.

  • Possible Cause 3: Analytical Method Not Sensitive Enough. The concentration of this compound in the plasma may be below the Limit of Quantification (LOQ) of your analytical method.

    • Solution:

      • Method Validation: Review your UHPLC-MS/MS method. A validated method for this compound has shown a linear range of 1-200 ng/mL in rat plasma. Ensure your method can achieve similar or better sensitivity.

      • Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte from the plasma sample before analysis.

Problem 2: High variability in pharmacokinetic data (Cmax, AUC) between animals in the same group.
  • Possible Cause 1: Inconsistent Dosing. Improper oral gavage technique can lead to variable dosing volumes or deposition of the dose in the esophagus instead of the stomach.

    • Solution:

      • Standardize Dosing Procedure: Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle sizes for the animal's weight.

      • Formulation Homogeneity: Ensure the formulation (especially suspensions) is uniformly mixed before drawing each dose.

  • Possible Cause 2: Formulation Instability. The formulation may be physically or chemically unstable, leading to variable drug release and absorption.

    • Solution:

      • Assess Stability: For nanoformulations, monitor particle size and drug content over the duration of the study. For SEDDS, ensure no drug precipitation occurs upon dilution.

      • Increase Sample Size: A larger number of animals per group can help mitigate the statistical impact of individual variations.

  • Possible Cause 3: Physiological Differences. Factors like food effects (if animals were not properly fasted) or inter-animal differences in metabolic enzyme expression can cause variability.

    • Solution:

      • Control Fasting: Ensure a consistent fasting period (typically 12 hours) before dosing.

      • Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulation (with a suitable washout period) can help minimize inter-animal variability.

Quantitative Data Summary

While specific comparative data for this compound formulations is proprietary or limited in public literature, the following table illustrates the typical improvements seen for poorly soluble drugs when using bioavailability enhancement technologies. The data for this compound is from a single-dose study in rats.

Formulation / Compound Animal Model Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability Improvement Reference
This compound (Aqueous Suspension) Rat (Sprague-Dawley)120.3 ± 4.51.83 ± 0.41148.2 ± 35.6Baseline
This compound (Aqueous Suspension) Rat (Sprague-Dawley)241.2 ± 8.72.17 ± 0.75310.5 ± 78.9Baseline
This compound (Aqueous Suspension) Rat (Sprague-Dawley)478.5 ± 15.22.33 ± 0.82655.4 ± 143.7Baseline
Example: Drug X (SLN) Rat10~3500~2~25000~5-fold vs. SuspensionIllustrative
Example: Drug Y (SEDDS) Dog25~1200~1.5~9500~3.5-fold vs. PowderIllustrative

Note: Data for "Drug X" and "Drug Y" are illustrative examples based on typical results reported for nanoformulations and SEDDS to show the potential magnitude of improvement.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.

  • Acclimatization & Fasting: Allow animals to acclimatize for at least 3 days. Fast animals for 12 hours prior to dosing, with water available ad libitum.

  • Dosing:

    • Divide rats into groups (e.g., Control Group receiving this compound suspension, Test Group receiving new this compound formulation). N=6 per group.

    • Administer the formulation via oral gavage at a specified dose (e.g., 4 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~0.3 mL) from the tail vein or jugular vein into heparinized tubes at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability (F%) of the test formulation compared to the control.

G start Start: Fasted Rats (N≥6/group) dosing Oral Gavage Dosing (Control vs. Test Formulation) start->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling centrifuge Centrifugation to Separate Plasma sampling->centrifuge storage Store Plasma at -80°C centrifuge->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Analysis (NCA: Cmax, AUC, etc.) analysis->pk_calc end End: Compare Bioavailability pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.

Protocol 2: Caco-2 Cell Permeability Assay

This in vitro assay is used to predict intestinal drug absorption and identify if a compound is a substrate of efflux transporters like P-gp.

  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) in appropriate media.

    • Seed cells onto semi-permeable filter inserts (e.g., 12-well Transwell plates) and grow for ~21 days to form a differentiated, confluent monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.

    • Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.

  • Transport Study:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Wash the Caco-2 monolayers with warm transport buffer.

    • Add the this compound solution (at a known concentration, e.g., 10 µM) to the apical (A) side (for A→B transport) or basolateral (B) side (for B→A transport).

    • To test for P-gp interaction, run a parallel experiment for A→B transport in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A→B, A for B→A). Replace the volume with fresh buffer.

  • Analysis:

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2 suggests the compound is a substrate for active efflux. A significant increase in Papp (A→B) in the presence of an inhibitor confirms P-gp involvement.

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.

  • Reagents:

    • Pooled liver microsomes (e.g., from rat or human).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Prepare a master mix containing buffer and microsomes (e.g., 0.5 mg/mL protein).

    • Pre-warm the master mix and this compound stock solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to a mixture of the microsomes and this compound (e.g., 1 µM final concentration).

    • For a negative control, replace the NADPH system with buffer.

  • Time Points:

    • Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining this compound versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

References

Technical Support Center: Overcoming Fuziline Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to Fuziline treatment in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a diterpene alkaloid with established cardioprotective properties.[1] Its mechanism of action is primarily linked to two key signaling pathways:

  • Beta-Adrenergic Receptor Activation: this compound acts as a non-selective agonist for beta-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, which is involved in various cellular processes.[2]

  • Inhibition of Endoplasmic Reticulum (ER) Stress: this compound has been shown to alleviate ER stress, in part by regulating the PERK/eIF2α/ATF4/CHOP signaling pathway. By inhibiting excessive ER stress, this compound can protect cells from apoptosis.[3]

Q2: My cells are showing a decreased response to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action, potential resistance in cell lines could arise from:

  • Alterations in Beta-Adrenergic Signaling:

    • Downregulation or mutation of beta-adrenergic receptors, leading to reduced drug binding and signaling.

    • Dysregulation of downstream components of the cAMP-PKA pathway.

  • Evasion of ER Stress-Induced Apoptosis:

    • Upregulation of pro-survival and anti-apoptotic proteins, such as those from the Bcl-2 and Inhibitor of Apoptosis (IAP) families.[2][4]

    • Adaptation of the Unfolded Protein Response (UPR) to promote cell survival over apoptosis.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

Issue 1: Increased IC50 value and reduced cell death upon this compound treatment.

This is the most common indicator of acquired resistance. The following table provides a hypothetical example of an IC50 shift in a resistant cell line.

Table 1: Comparison of this compound IC50 in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)151
This compound-Resistant1208
Troubleshooting Workflow for Investigating this compound Resistance

The following diagram outlines a general workflow for investigating and potentially overcoming this compound resistance.

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Investigation of Mechanisms cluster_3 Overcoming Resistance A Decreased cell response to this compound B Determine IC50 values in parental and suspected resistant cell lines A->B C Significant increase in IC50? B->C D Hypothesis 1: Altered β-AR Signaling C->D Yes E Hypothesis 2: Evasion of ER Stress C->E Yes F qPCR/Western blot for β-AR expression D->F G cAMP activity assay D->G H Western blot for Bcl-2, XIAP, CHOP E->H I Combination Therapy F->I J Targeting downstream pathways G->J H->I

Caption: Workflow for troubleshooting this compound resistance.

Issue 2: Investigating Alterations in Beta-Adrenergic Receptor Signaling

If you hypothesize that resistance is due to changes in the β-AR pathway, consider the following experiments:

  • Quantitative PCR (qPCR) and Western Blotting: To assess the mRNA and protein expression levels of beta-adrenergic receptors in sensitive versus resistant cells. A significant decrease in receptor expression in the resistant line could explain the reduced efficacy of this compound.

  • cAMP Assay: To measure the levels of cyclic AMP (cAMP), a key second messenger in the β-AR pathway, in response to this compound treatment. A blunted cAMP response in resistant cells would suggest a defect in the upstream signaling pathway.

This compound's Beta-Adrenergic Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR AC Adenylate Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: this compound's β-AR signaling pathway.

Issue 3: Investigating Evasion of ER Stress-Induced Apoptosis

If you suspect that resistant cells are evading apoptosis, you can perform the following:

  • Western Blotting for Apoptotic Markers: Analyze the expression of key proteins in the ER stress and apoptotic pathways.

    • Pro-survival proteins: Increased levels of Bcl-2, Bcl-xL, or XIAP in resistant cells could indicate a block in the apoptotic cascade.

    • ER stress markers: Assess the levels of GRP78/BiP and CHOP. While this compound inhibits ER stress, resistant cells might have adapted to maintain a pro-survival UPR.

This compound's Role in ER Stress Regulation

G cluster_0 Endoplasmic Reticulum cluster_1 Apoptosis Pathway ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->PERK inhibits

Caption: this compound's modulation of the PERK pathway in ER stress.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a method for determining the concentration of this compound that inhibits 50% of cell growth.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is for assessing the expression levels of target proteins in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β2-AR, anti-Bcl-2, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Table 2: Example Western Blot Target Proteins for this compound Resistance

Target ProteinPathwayExpected Change in Resistant Cells
β2-Adrenergic Receptorβ-AR SignalingDecrease
Bcl-2ApoptosisIncrease
XIAPApoptosisIncrease
GRP78/BiPER StressIncrease
CHOPER Stress/ApoptosisDecrease

References

dealing with batch-to-batch variability of Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the batch-to-batch variability of Fuziline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debeaux, commonly known as "Fuzi" in traditional Chinese medicine. It is recognized for its cardioprotective properties and its role in regulating glucose and lipid metabolism.[1] this compound has been shown to exert its effects by activating β-adrenergic receptors and by inhibiting endoplasmic reticulum (ER) stress.[1][2]

Q2: What are the main causes of batch-to-batch variability of this compound?

Batch-to-batch variability of this compound, and natural products in general, can stem from several factors:

  • Source Material: The concentration of this compound in the raw plant material (Aconitum carmichaelii) can vary significantly due to genetic differences, geographical location, climate, and harvest time.

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification techniques can lead to variations in the final purity and impurity profile of the isolated this compound.[3] Even minor adjustments to these procedures can impact the final product.

  • Storage and Handling: this compound, like many natural compounds, can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation, resulting in decreased purity and the presence of degradation products.

Q3: How can I assess the quality and consistency of my this compound batches?

It is crucial to perform in-house quality control on each new batch of this compound before initiating experiments. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of this compound and quantifying its concentration. A well-defined peak corresponding to this compound should be observed, and the peak area can be used for quantification against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the identity and purity of your sample. It can confirm the molecular weight of this compound and help identify any impurities or degradation products that may be present.

  • Certificate of Analysis (CoA): Always request a detailed Certificate of Analysis from your supplier for each batch. This document should provide information on the identity, purity (usually determined by HPLC), and any other quality control tests performed by the manufacturer.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to this compound's batch-to-batch variability.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Variation in the purity and/or concentration of this compound between batches. Even small differences in purity can lead to significant changes in biological activity.

  • Troubleshooting Steps:

    • Quantify this compound Concentration: Use a validated HPLC method to accurately determine the concentration of this compound in each batch. Prepare stock solutions based on this experimentally determined concentration rather than relying solely on the weight of the powder.

    • Assess Purity: Analyze each batch by HPLC or LC-MS to check for the presence of impurities. Significant differences in the impurity profile between batches could explain the variable results.

    • Perform Dose-Response Curves: For each new batch, perform a full dose-response curve to determine the EC50 or IC50 value. This will allow you to normalize the biological response and compare the potency of different batches.

    • Standardize Cell Culture Conditions: Ensure that other experimental parameters, such as cell passage number, seeding density, and media composition, are kept consistent to minimize other sources of variability.[4]

Issue 2: Unexpected cytotoxicity observed in experiments.

  • Possible Cause: Presence of toxic impurities in the this compound batch. The raw plant material, Aconitum carmichaelii, contains highly toxic alkaloids that can co-elute during purification if the process is not optimized.

  • Troubleshooting Steps:

    • Review the Impurity Profile: Use LC-MS to identify any co-eluting compounds. Compare the mass spectra to known toxic alkaloids from Aconitum species.

    • Source from a Reputable Supplier: Ensure your this compound is purchased from a supplier that provides comprehensive quality control data, including purity assessment and identification of any residual alkaloids.

    • Perform a Cytotoxicity Assay: Test each new batch in a simple cytotoxicity assay (e.g., MTT or LDH assay) before using it in more complex experiments.

Issue 3: this compound appears to have lost activity over time.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Check Storage Conditions: this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C.

    • Re-analyze the Compound: Use HPLC to check the purity of the stored this compound. The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation.

    • Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare small aliquots for single use.

Quality Control Parameters for this compound

The following table summarizes key quality control parameters to consider when assessing a batch of this compound.

ParameterRecommended MethodAcceptance Criteria
Identity LC-MS, NMRMass spectrum and/or NMR spectrum should be consistent with the known structure of this compound.
Purity HPLC (UV detection at ~235 nm)Purity should be ≥98%. The chromatogram should show a single major peak for this compound.
Concentration HPLC with a certified reference standardThe experimentally determined concentration should be used to prepare stock solutions.
Residual Solvents Gas Chromatography (GC)Should comply with USP <467> limits.
Appearance Visual InspectionWhite to off-white solid powder.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Concentration

This protocol provides a general method for the analysis of this compound. It may need to be optimized for your specific instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate). A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol (B129727) or acetonitrile. Create a calibration curve using a series of dilutions.

  • Sample Preparation: Accurately weigh a small amount of the this compound batch and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the standards and samples. Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area. Quantify the concentration of the sample by comparing its peak area to the calibration curve generated from the reference standard.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for managing its variability.

Fuziline_Beta_Adrenergic_Signaling This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR activates AC Adenylyl Cyclase Beta_AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Metabolic_Effects Increased Glycogenolysis and Lipolysis PKA->Metabolic_Effects phosphorylates target enzymes leading to

Figure 1. this compound's activation of the β-adrenergic signaling pathway.

Fuziline_ER_Stress_Signaling ER_Stress_Inducer ER Stress Inducer (e.g., Isoproterenol) PERK PERK ER_Stress_Inducer->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation of CHOP CHOP ATF4->CHOP induces expression of Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->PERK inhibits activation

Figure 2. this compound's inhibition of the PERK pathway in ER stress.

Fuziline_QC_Workflow cluster_0 Batch Reception and Initial QC cluster_1 Data Evaluation and Decision cluster_2 Experimental Phase Receive_Batch Receive New Batch of this compound CoA_Review Review Supplier's Certificate of Analysis Receive_Batch->CoA_Review In_House_QC Perform In-House QC (HPLC, LC-MS) CoA_Review->In_House_QC Compare_Data Compare QC Data to Previous Batches and Specifications In_House_QC->Compare_Data Decision Accept or Reject Batch? Compare_Data->Decision Proceed_Experiment Proceed with Experiments Decision->Proceed_Experiment Accept Reject_Batch Reject Batch and Contact Supplier Decision->Reject_Batch Reject Troubleshoot Troubleshoot Inconsistent Results Proceed_Experiment->Troubleshoot If results are inconsistent

Figure 3. Experimental workflow for managing this compound batch variability.

References

Validation & Comparative

Fuziline: A Comparative Guide to its In Vivo Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel cardioprotective agents, Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii, has demonstrated significant therapeutic potential in preclinical in vivo studies. This guide provides an objective comparison of this compound's performance against established cardioprotective alternatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Comparative Efficacy of Cardioprotective Agents

This compound has been primarily evaluated in rodent models of chemically-induced cardiac injury, notably those using isoproterenol (B85558) and dobutamine (B195870). These models mimic aspects of myocardial infarction and drug-induced cardiotoxicity, respectively. The following tables summarize the quantitative effects of this compound and a selection of alternative cardioprotective drugs across key parameters of cardiac function, myocardial injury, and oxidative stress.

Table 1: Effects on Cardiac Function in Rodent Models

AgentModelKey ParametersResults
This compound Isoproterenol-induced myocardial injury (Rat)LVEF, FSSignificantly increased LVEF and FS compared to the isoproterenol-only group.
Metoprolol (B1676517) Isoproterenol-induced heart failure (Rat)LVEDP, LV MassPrevented the increase in LVEDP and LV mass associated with isoproterenol administration[1].
Dexrazoxane (B1684449) Doxorubicin-induced cardiomyopathy (Rat)LVEF, FSSignificantly higher LVEF and FS in the doxorubicin (B1662922) + dexrazoxane group compared to doxorubicin alone[2][3].
Carvedilol (B1668590) Isoproterenol-induced cardiac hypertrophy (Rat)Left Ventricular WeightSuperior to metoprolol in reducing left ventricular weight[4].
Atorvastatin Post-myocardial infarction heart failure (Rat)LVEDP, LVSP, ±dP/dtmaxSignificantly reduced LVEDP and increased LVSP and ±dP/dtmax compared to the model group[5].

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure; ±dP/dtmax: Maximum rate of pressure increase and decrease in the left ventricle.

Table 2: Impact on Myocardial Injury Markers

AgentModelKey MarkersResults
This compound Isoproterenol-induced myocardial injury (Rat)AST, LDH, CK, CK-MBSignificantly lower levels compared to the isoproterenol group.
This compound Dobutamine-induced heart damage (Mouse)Troponin-IStatistically significant reduction in the dobutamine + this compound group.
Carvedilol Isoproterenol-induced cardiotoxicity (Rat)CK-MBTreatment with carvedilol and Q10 decreased serum CK-MB activity by 41.8% compared to the isoproterenol-intoxicated group.
Dexrazoxane Doxorubicin + Trastuzumab-induced cardiotoxicity (Rat)cTnISerum levels of cTnI were significantly different between the doxorubicin + trastuzumab group and the group also receiving dexrazoxane.
Captopril Ischemia-reperfusion (Rat)Creatine Kinase (CK)Significantly blunted the rise of CK after coronary occlusion.

AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; CK: Creatine Kinase; CK-MB: Creatine Kinase-MB Isoenzyme; cTnI: Cardiac Troponin I.

Table 3: Modulation of Oxidative Stress and Apoptosis

AgentModelKey MarkersResults
This compound Isoproterenol-induced myocardial injury (Rat)ROS, MMP, Bcl-2/Bax ratio, Cleaved-caspase 3Decreased ROS production, maintained MMP, increased Bcl-2/Bax ratio, and decreased cleaved-caspase 3.
This compound Dobutamine-induced heart damage (Mouse)TOS, TAS, OSI, 8-OHDGDecreased TOS and OSI, increased TAS, and lowered levels of 8-OHDG.
Atorvastatin Chronically ischemic myocardium (Swine)Bcl-2, Bax, Caspase 3, TUNEL stainingUpregulated Bcl-2 and resulted in an overall decrease in apoptosis as shown by TUNEL staining, despite an increase in Bax and caspase 3.
Carvedilol Ischemia/reperfusion injury (H9c2 cardiomyocytes)Bcl-2/Bax ratioIncreased the Bcl-2/Bax protein ratio.

ROS: Reactive Oxygen Species; MMP: Mitochondrial Membrane Potential; TOS: Total Oxidant Status; TAS: Total Antioxidant Status; OSI: Oxidative Stress Index; 8-OHDG: 8-hydroxy-deoxyguanosine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

This compound in Isoproterenol-Induced Myocardial Injury (Rat Model)

  • Animal Model: Male Sprague-Dawley rats are used. Myocardial injury is induced by subcutaneous injection of isoproterenol (e.g., 5 mg/kg) for a specified number of consecutive days.

  • Dosing: this compound is administered orally or intraperitoneally at various doses (e.g., 1, 5, 10 mg/kg) for a set period, often concurrently with isoproterenol administration. A positive control group, for instance, receiving metoprolol, is typically included.

  • Assessment of Cardiac Function: Echocardiography is performed to measure LVEF and FS.

  • Biochemical Analysis: Blood samples are collected to measure serum levels of AST, LDH, CK, and CK-MB.

  • Histopathology and Molecular Analysis: Heart tissues are collected for histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and fibrosis. Western blotting is used to determine the protein expression levels of markers for apoptosis (Bcl-2, Bax, cleaved-caspase 3) and endoplasmic reticulum stress.

This compound in Dobutamine-Induced Heart Damage (Mouse Model)

  • Animal Model: Adult male BALB/c mice are used. Cardiac injury is induced by dobutamine administration.

  • Dosing: this compound is administered intraperitoneally (e.g., 3 mg/kg) for a specified duration.

  • Biochemical Analysis: Blood samples are analyzed for cardiac troponin-I and markers of oxidative stress (TOS, TAS).

  • Molecular Analysis: Levels of pyroptosis-related proteins (NLRP3, GSDMD, IL-1β) and an oxidative DNA damage marker (8-OHDG) are measured in heart tissue.

  • Histopathological Examination: Heart tissues are examined for necrosis and inflammation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these agents exert their cardioprotective effects is fundamental for targeted drug development.

This compound's Cardioprotective Signaling Pathway

This compound's protective effects against isoproterenol-induced myocardial injury are mediated through the inhibition of ROS-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway.

Fuziline_Pathway cluster_pathway PERK/eIF2α/ATF4/CHOP Pathway Isoproterenol Isoproterenol ROS ↑ ROS Isoproterenol->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 activates eIF2a->ATF4 CHOP CHOP ATF4->CHOP induces ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS Comparative_Pathways cluster_meto Metoprolol cluster_carv Carvedilol cluster_dex Dexrazoxane Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR cAMP ↓ cAMP Beta1_AR->cAMP PKA ↓ PKA cAMP->PKA Cardiac_Effects ↓ Heart Rate ↓ Contractility PKA->Cardiac_Effects Carvedilol Carvedilol AMPK AMPK Carvedilol->AMPK activates Cardioprotection Cardioprotection AMPK->Cardioprotection Dexrazoxane Dexrazoxane Top2B Topoisomerase IIβ Dexrazoxane->Top2B inhibits DNA_Damage DNA Damage Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Induction Induction of Cardiac Injury (e.g., Isoproterenol, Dobutamine) Animal_Model->Induction Treatment Treatment Administration (this compound or Alternative Agent) Induction->Treatment Monitoring In-life Monitoring (e.g., Echocardiography) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Biochemical, Histopathological, and Molecular Analyses Sacrifice->Analysis Data Data Interpretation and Comparison Analysis->Data

References

Fuziline and Isoproterenol in Cardiac Stress Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying cardiac stress, both Fuziline and isoproterenol (B85558) serve as critical agents for inducing and potentially treating cardiac damage. Isoproterenol, a non-selective β-adrenergic agonist, is a widely established compound used to create experimental models of cardiac hypertrophy and myocardial injury.[1][2][3] this compound, a diterpenoid alkaloid, has emerged as a cardioprotective agent in these stress models. This guide provides a detailed comparison of their efficacy, experimental protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

Experimental data from a study on isoproterenol-induced myocardial injury in rats demonstrates this compound's potential to ameliorate cardiac damage. The following tables summarize the key quantitative findings from this research, comparing the effects of this compound treatment to a control group and a group treated with isoproterenol alone.

Cardiac Function Assessment

A study in a rat model of isoproterenol-induced myocardial injury showed that this compound treatment significantly improved cardiac function.[4] Echocardiographic measurements indicated that rats treated with this compound exhibited a significant increase in left ventricular ejection fraction (LVEF) and fractional shortening (FS) compared to the isoproterenol-only group.[4]

ParameterControl GroupIsoproterenol (ISO) GroupThis compound-treated Group
LVEF (%)NormalDecreasedSignificantly Increased vs. ISO
FS (%)NormalDecreasedSignificantly Increased vs. ISO
LVIDd (mm)NormalIncreasedDecreased vs. ISO
LVIDs (mm)NormalIncreasedDecreased vs. ISO

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd: Left Ventricular Internal Dimension at end-diastole; LVIDs: Left Ventricular Internal Dimension at end-systole. Data is qualitative based on the reported significant differences.

Myocardial Injury Markers

This compound has been shown to reduce markers of myocardial injury. In a dobutamine-induced cardiac damage model in mice, another catecholamine stress model, this compound treatment led to a significant decrease in Troponin-I levels compared to the dobutamine-only group. Furthermore, in an isoproterenol-induced model, this compound treatment reduced myocardial fibrosis and apoptosis.

ParameterIsoproterenol (ISO) GroupThis compound-treated Group
Myocardial Fibrosis AreaIncreasedDrastically Reduced
TUNEL-positive cells (Apoptosis)IncreasedNotably Reduced

TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of the experimental protocols used to induce cardiac stress with isoproterenol and to test the efficacy of this compound.

Isoproterenol-Induced Cardiac Stress Model (In Vivo)

This protocol describes a common method for inducing cardiac hypertrophy and fibrosis in rodents using isoproterenol.

  • Animal Model: Male Sprague Dawley rats or C57BL/6J mice are commonly used.

  • Isoproterenol Administration: Isoproterenol is administered subcutaneously or via intraperitoneal injection. A common dosage to induce myocardial injury in rats is 5 mg/kg body weight daily for 7 days. For chronic models aiming to induce hypertrophy and fibrosis in mice, isoproterenol can be delivered continuously via a subcutaneously implanted osmotic minipump at a dose of 30 mg/kg/day for several weeks.

  • Control Group: A control group receives saline injections or a sham surgery with a saline-filled osmotic pump.

  • Assessment of Cardiac Function: Echocardiography is performed to measure parameters like LVEF, FS, LVIDd, and LVIDs.

  • Histological Analysis: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess for fibrosis and cardiomyocyte hypertrophy.

  • Molecular Analysis: Western blotting and TUNEL staining can be used to analyze protein expression related to signaling pathways and apoptosis.

This compound Treatment Protocol

This protocol outlines the administration of this compound in an isoproterenol-induced cardiac injury model.

  • Animal Model and Injury Induction: Myocardial injury is induced in rats using isoproterenol as described above.

  • This compound Administration: Following the induction of cardiac injury, a this compound-treated group receives this compound via intragastric administration at a dose of 3 mg/kg daily for a specified period (e.g., 4 weeks).

  • Comparison Groups: The this compound-treated group is compared against a control group (saline) and the isoproterenol-only group. A positive control, such as metoprolol (B1676517) (10 mg/kg), may also be included.

  • Efficacy Evaluation: The therapeutic effects are evaluated by assessing cardiac function, myocardial fibrosis, and apoptosis as detailed in the previous protocol.

Signaling Pathways

Understanding the molecular mechanisms of this compound and isoproterenol is fundamental for targeted drug development.

Isoproterenol Signaling Pathway

Isoproterenol, as a β-adrenergic agonist, activates a cascade of intracellular signaling pathways upon binding to β-adrenergic receptors on cardiomyocytes. This activation leads to increased heart rate and contractility but can also induce pathological effects like hypertrophy, fibrosis, and apoptosis when chronically stimulated. Key pathways involved include:

  • G-protein-cAMP-PKA Pathway: The primary pathway leading to increased contractility.

  • Calcineurin-ERK Pathway: Isoproterenol can activate extracellular signal-regulated kinases (ERKs) through a calcineurin-dependent mechanism, which is implicated in cardiac hypertrophy.

  • Mst1/Hippo Signaling Pathway: This pathway is involved in isoproterenol-induced inflammatory heart remodeling and myocardial injury.

This compound Signaling Pathway

This compound exerts its cardioprotective effects by counteracting the detrimental signaling initiated by cardiac stress. Research indicates that this compound alleviates isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. The key mechanism involves the PERK/eIF2α/ATF4/Chop pathway, an ER stress-related apoptotic pathway. By suppressing this pathway, this compound reduces cardiomyocyte apoptosis.

Visualizations

To further clarify the experimental workflow and signaling pathways, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment Animal Model Animal Model ISO Induction Isoproterenol Induction Animal Model->ISO Induction Treatment Groups Treatment Groups (Control, ISO, this compound) ISO Induction->Treatment Groups Echocardiography Echocardiography Treatment Groups->Echocardiography Cardiac Function Histology Histological Analysis Treatment Groups->Histology Fibrosis & Hypertrophy Molecular Analysis Molecular Analysis Treatment Groups->Molecular Analysis Apoptosis & Signaling

Experimental Workflow Diagram

isoproterenol_pathway Isoproterenol Isoproterenol β-Adrenergic Receptor β-Adrenergic Receptor Isoproterenol->β-Adrenergic Receptor G-protein G-protein β-Adrenergic Receptor->G-protein Calcineurin Calcineurin β-Adrenergic Receptor->Calcineurin Mst1/Hippo Pathway Mst1/Hippo Pathway β-Adrenergic Receptor->Mst1/Hippo Pathway Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Cardiac Effects Increased Contractility Hypertrophy Apoptosis PKA->Cardiac Effects ERKs ERKs Calcineurin->ERKs ERKs->Cardiac Effects Mst1/Hippo Pathway->Cardiac Effects

Isoproterenol Signaling Pathway

fuziline_pathway Cardiac Stress (e.g., Isoproterenol) Cardiac Stress (e.g., Isoproterenol) ROS Reactive Oxygen Species (ROS) Cardiac Stress (e.g., Isoproterenol)->ROS ER Stress Endoplasmic Reticulum Stress ROS->ER Stress PERK Pathway PERK/eIF2α/ATF4/Chop Pathway ER Stress->PERK Pathway Apoptosis Apoptosis PERK Pathway->Apoptosis This compound This compound This compound->PERK Pathway Inhibits

This compound Signaling Pathway

References

Fuziline in Heart Failure: A Comparative Guide to Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuziline (also known as Higenamine) with other beta-adrenergic agonists used in the context of heart failure. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound is a naturally derived compound identified as a non-selective beta-adrenergic agonist, exhibiting activity at both β1 and β2 adrenergic receptors. This profile distinguishes it from more selective agents like dobutamine (B195870) (primarily β1-selective) and salbutamol (B1663637) (β2-selective), and aligns it more closely with non-selective agonists such as isoproterenol. In preclinical models, this compound has demonstrated cardioprotective effects. However, a comprehensive understanding of its performance relative to established beta-agonists requires a detailed examination of its receptor selectivity, downstream signaling, and impact on cardiac function. This guide synthesizes the available data to facilitate a direct comparison.

Receptor Binding Affinity and Selectivity

The interaction of an agonist with specific beta-adrenergic receptor subtypes dictates its pharmacological effects. The following table summarizes the receptor binding affinities (Ki) of this compound and other key beta-agonists. A lower Ki value indicates a higher binding affinity.

Agonistβ1-Adrenergic Receptor Ki (µM)β2-Adrenergic Receptor Ki (µM)Selectivity Profile
This compound (Higenamine) Data Not AvailableData Not AvailableDual β1/β2 agonist[1][2]
Dobutamine 2.5[3][4]25.4[3]β1-selective (approximately 10-fold)
Isoproterenol 0.220.46Non-selective
Salbutamol Data Not AvailableData Not Available (pKA = 5.9)β2-selective (29-fold more selective for β2 over β1)

Note: pKA is a measure of affinity derived from functional assays and is conceptually similar to pKi.

Signaling Pathways

Beta-adrenergic agonists primarily exert their effects through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and heart rate. This compound has been shown to act as a dual agonist for both β1 and β2 receptors, and interestingly, it has been identified as a β2-adrenergic receptor Gs/Gi dual agonist, suggesting a more complex signaling profile that may modulate the canonical Gs pathway.

This compound This compound Beta1 β1 This compound->Beta1 Beta2 β2 This compound->Beta2 Dobutamine Dobutamine Dobutamine->Beta1 Isoproterenol Isoproterenol Isoproterenol->Beta1 Isoproterenol->Beta2 Salbutamol Salbutamol Salbutamol->Beta2 AC Adenylyl Cyclase Beta1->AC Beta2->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca ↑ Intracellular Ca²⁺ PKA->Ca Contractility ↑ Contractility Ca->Contractility

Beta-adrenergic agonist signaling pathway.

Comparative In Vivo and In Vitro Performance in Heart Failure Models

Direct comparative studies of this compound against other beta-agonists in heart failure models are limited. The following tables summarize available data from individual and comparative studies.

Hemodynamic Effects in Heart Failure
AgonistModelCardiac OutputHeart RateMean Arterial PressureReference
Dobutamine Human (with/without CHF)↑ (from 2.92 to 4.45 L/min/m²)↑ (slight, from 78 to 87 bpm)No significant change
Isoproterenol Human (with/without CHF)↑ (greater than dobutamine)↑ (significant)↓ (significant)
This compound Data Not AvailableData Not AvailableData Not Available

CHF: Congestive Heart Failure

Cardioprotective Effects in a Dobutamine-Induced Heart Damage Model

A study in mice investigated the protective effects of this compound against cardiac damage induced by dobutamine. This model, however, does not directly compare the inotropic efficacy of the two drugs.

ParameterDobutamine GroupDobutamine + this compound GroupThis compound GroupSham Group
Troponin-I (ng/mL) 0.45 ± 0.150.28 ± 0.130.13 ± 0.050.11 ± 0.04
NLRP3 (pg/mL) 38.6 ± 4.225.1 ± 3.120.3 ± 2.818.7 ± 2.5
GSDMD (pg/mL) 1.8 ± 0.31.1 ± 0.20.8 ± 0.10.7 ± 0.1
8-OHDG (ng/mL) 7.8 ± 1.15.2 ± 0.94.1 ± 0.73.8 ± 0.6
IL-1β (pg/mL) 112.5 ± 15.385.6 ± 11.275.4 ± 9.870.1 ± 8.9
Galectin-3 (ng/mL) 3.2 ± 0.52.4 ± 0.41.9 ± 0.31.7 ± 0.2
TOS (μmol H₂O₂ Eq/L) 28.9 ± 3.721.4 ± 2.915.8 ± 2.114.2 ± 1.9
TAS (mmol Trolox Eq/L) 1.1 ± 0.21.8 ± 0.32.5 ± 0.42.8 ± 0.5

*Data presented as mean ± SD. P<0.05 compared to the dobutamine group. TOS: Total Oxidant Status; TAS: Total Antioxidant Status.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from cells or tissues expressing β1 and β2-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

  • Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).

  • Test compound (e.g., this compound, dobutamine).

  • Incubation buffer, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues in a suitable buffer and isolate the membrane fraction via centrifugation.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand binding assay workflow.

Langendorff Isolated Perfused Heart Model for Cardiac Function

Objective: To assess the direct effects of a test compound on cardiac contractile function in an ex vivo setting.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer (oxygenated).

  • Anesthetized animal (e.g., mouse, rat).

  • Pressure transducer and data acquisition system.

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer to maintain heart viability.

  • Intraventricular Balloon: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize and record baseline parameters (e.g., heart rate, left ventricular developed pressure).

  • Drug Administration: Infuse the test compound into the perfusion buffer at various concentrations.

  • Data Acquisition: Continuously record changes in cardiac function parameters.

start Start isolate Isolate Heart start->isolate cannulate Cannulate Aorta and Mount on Apparatus isolate->cannulate perfuse Initiate Retrograde Perfusion cannulate->perfuse balloon Insert LV Balloon perfuse->balloon stabilize Stabilize and Record Baseline balloon->stabilize administer Administer Test Compound stabilize->administer record Record Cardiac Function administer->record end End record->end

Langendorff isolated heart perfusion workflow.

Echocardiography in a Mouse Model of Heart Failure

Objective: To non-invasively assess cardiac function and structure in a living animal model of heart failure.

Materials:

  • High-frequency ultrasound system with a cardiac probe.

  • Anesthetized mouse with induced heart failure.

  • Warming pad and physiological monitoring equipment.

Procedure:

  • Anesthesia: Anesthetize the mouse and maintain a stable heart rate and body temperature.

  • Imaging: Acquire standard echocardiographic views (e.g., parasternal long-axis, short-axis).

  • M-mode and 2D Imaging: Obtain M-mode and two-dimensional images to measure left ventricular dimensions, wall thickness, and ejection fraction.

  • Doppler Imaging: Use Doppler imaging to assess blood flow velocities and diastolic function.

  • Drug Administration: Administer the test compound and repeat echocardiographic measurements at specified time points.

  • Data Analysis: Analyze the acquired images to quantify changes in cardiac parameters.

start Start anesthetize Anesthetize Mouse start->anesthetize image_baseline Acquire Baseline Echocardiographic Images anesthetize->image_baseline administer Administer Test Compound image_baseline->administer image_post Acquire Post-Dose Echocardiographic Images administer->image_post analyze Analyze Cardiac Parameters image_post->analyze end End analyze->end

Echocardiography experimental workflow.

Conclusion

This compound presents an interesting profile as a dual β1/β2-adrenergic agonist with potential applications in heart failure. Its non-selective nature suggests it may have a broader range of effects compared to more selective agents. The available preclinical data indicate a cardioprotective role in a model of dobutamine-induced cardiac damage. However, for a comprehensive evaluation, further research is critically needed to:

  • Quantify the binding affinities (Ki) of this compound for β1 and β2 receptors to allow for a direct comparison of its selectivity profile with other agonists.

  • Conduct direct, head-to-head comparative studies of this compound against established beta-agonists (dobutamine, isoproterenol, salbutamol) in well-defined animal models of heart failure, focusing on key functional parameters such as cardiac output, ejection fraction, and systemic vascular resistance.

Such studies will be instrumental in elucidating the therapeutic potential and positioning of this compound within the landscape of beta-adrenergic agonists for the treatment of heart failure.

References

Fuziline and Neoline: A Comparative Analysis of Two Key Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Fuziline and Neoline, two prominent diterpene alkaloids isolated from the roots of Aconitum carmichaelii (also known as Fuzi or monkshood), present distinct pharmacological profiles that are of significant interest to researchers and drug development professionals. While both compounds share a common botanical origin, their effects on biological systems, particularly concerning their therapeutic and toxicological properties, exhibit notable differences. This guide provides a comprehensive comparative analysis of this compound and Neoline, supported by experimental data, to aid in understanding their individual characteristics and potential applications.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Neoline. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Pharmacological Activity (IC50 Values)

CompoundPharmacological ActivityAssay SystemIC50 Value
This compound Anti-inflammatoryLPS-induced nitric oxide production in RAW 264.7 macrophagesData not available in a directly comparable format
Neoline Anti-inflammatoryLPS-induced nitric oxide production in RAW 264.7 macrophagesData not available in a directly comparable format
Neoline Analgesic (Nav1.7 inhibition)Whole-cell patch-clamp on HEK293 cells expressing human Nav1.7Not explicitly stated for Neoline, but it is identified as an active ingredient that inhibits Nav1.7 current[1]

Table 2: Acute Toxicity Data (LD50 Values)

CompoundRoute of AdministrationAnimal ModelLD50 Value
This compound Oral, IntravenousMouseNo specific LD50 value is reported, but it is noted to have lower toxicity than benzoylmesaconine (B1261751) and showed no cardiotoxicity or neurotoxicity in mice at the doses tested in one study[2]. Another source indicates high acute toxicity ("Fatal if swallowed or if inhaled") without providing a specific value.
Neoline IntraperitonealMouse150 mg/kg[2]
Neoline Oral, IntravenousMouseNot explicitly reported, but a study indicates its toxicity is lower than that of benzoylmesaconine[2].

Table 3: Pharmacokinetic Properties

CompoundParameterAnimal ModelValue
This compound Oral BioavailabilityMouse18.14%[2]
Neoline Oral BioavailabilityMouse63.82%

Pharmacological Effects and Mechanism of Action

This compound has demonstrated significant effects on metabolism and cardioprotection. Its primary mechanism of action involves the non-selective activation of β-adrenergic receptors. This activation triggers the downstream cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. The subsequent cascade of events leads to increased liver glycogenolysis and triglyceride hydrolysis, which provides energy for thermogenesis. This metabolic regulation suggests potential therapeutic applications for disorders associated with impaired heat generation.

Neoline is primarily recognized for its potent analgesic properties, particularly in the context of neuropathic pain. The principal mechanism underlying its analgesic effect is the targeting and inhibition of the Nav1.7 voltage-gated sodium channel. By modulating the activity of this key channel involved in pain signaling, Neoline can effectively reduce pain perception.

A comparative study has shown that both this compound and Neoline exhibit dose-dependent anti-inflammatory and analgesic effects in mice. Notably, their therapeutic actions were reported to be greater than that of benzoylmesaconine, another Aconitum alkaloid.

Experimental Protocols

Isolation of this compound and Neoline from Aconitum carmichaelii

A general protocol for the isolation of this compound and Neoline from the lateral roots of Aconitum carmichaelii involves the following steps:

  • Extraction: The dried and powdered lateral roots of Aconitum carmichaelii are extracted with ethanol (B145695).

  • Partitioning: The resulting ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH fraction, which is enriched with alkaloids, is subjected to column chromatography for separation.

    • Alumina (B75360) (Al2O3) Column: The n-BuOH fraction is first separated on an alumina column using a solvent gradient system (e.g., chloroform-methanol).

    • Sephadex LH-20 Column: Further purification of the fractions obtained from the alumina column is achieved using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol-water).

  • Identification: The purified compounds are identified as this compound and Neoline by comparing their physical and spectroscopic data (e.g., NMR, MS) with published values.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is used to evaluate the potential of this compound and Neoline to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound or Neoline for a defined period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.

In Vivo Analgesic Activity Assay: Hot Plate Test in Mice

The hot plate test is a common method to assess the central analgesic activity of compounds.

  • Animal Acclimatization: Mice are acclimated to the experimental environment before the test.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

  • Compound Administration: this compound or Neoline is administered to the mice through a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives the vehicle.

  • Post-treatment Latency: At different time points after administration, the mice are again placed on the hot plate, and the reaction latency is recorded.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline and the vehicle-treated group.

Signaling Pathway and Experimental Workflow Diagrams

Fuziline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Activates G_protein G-protein (Gs) BetaAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Promotes Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis Promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Energy Source Triglyceride_Hydrolysis->Thermogenesis Energy Source

Caption: this compound's activation of the β-adrenergic receptor signaling pathway.

Neoline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Neoline Neoline Nav17 Nav1.7 Sodium Channel Neoline->Nav17 Inhibits Na_ion Na+ influx Nav17->Na_ion Blocks Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Neoline's inhibitory effect on the Nav1.7 sodium channel.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_evaluation Pharmacological & Toxicological Evaluation Aconitum Aconitum carmichaelii (Lateral Roots) Extraction Ethanol Extraction Aconitum->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Al2O3, Sephadex) Partitioning->Chromatography Fuziline_Neoline Purified this compound & Neoline Chromatography->Fuziline_Neoline Anti_inflammatory Anti-inflammatory Assay (LPS-induced NO) Fuziline_Neoline->Anti_inflammatory Analgesic Analgesic Assay (Hot Plate Test) Fuziline_Neoline->Analgesic Toxicity Acute Toxicity Study (LD50 Determination) Fuziline_Neoline->Toxicity Data_Analysis Data Analysis (IC50, LD50) Anti_inflammatory->Data_Analysis Analgesic->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for the isolation and evaluation of this compound and Neoline.

References

Validating Fuziline's Anti-Inflammatory Mechanism: A Comparative Guide Using Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii, has demonstrated significant anti-inflammatory properties. Its mechanism of action is thought to involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, potentially through the activation of β-adrenergic receptors. This guide provides a framework for validating this proposed mechanism using gene silencing techniques and objectively compares this compound's potential performance with a conventional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a natural anti-inflammatory compound, Curcumin.

Unraveling the Mechanism of Action with Gene Silencing

Gene silencing, particularly through the use of small interfering RNA (siRNA), offers a powerful tool to elucidate the specific molecular targets of a drug. By selectively knocking down the expression of genes encoding for proteins believed to be involved in this compound's mechanism, we can observe whether its anti-inflammatory effects are diminished or abolished. This approach provides direct evidence for the drug's on-target activity.

A proposed experimental workflow to validate this compound's mechanism of action using siRNA is outlined below. This workflow is designed to be conducted in a relevant cell line, such as RAW 264.7 macrophages, which are commonly used to study inflammation.

Fuziline_Gene_Silencing_Workflow cluster_setup Experimental Setup cluster_readout Data Analysis cluster_sirna siRNA Targets cell_culture RAW 264.7 Macrophage Culture transfection Transfection with siRNA cell_culture->transfection Seed cells lps_stimulation LPS Stimulation transfection->lps_stimulation Incubate & Treat with this compound qpcr qPCR (mRNA levels) lps_stimulation->qpcr Harvest cells western_blot Western Blot (Protein levels) lps_stimulation->western_blot Harvest cells elisa ELISA (Cytokine secretion) lps_stimulation->elisa Collect supernatant sirna_beta_ar siRNA for β-adrenergic receptor sirna_beta_ar->transfection sirna_p65 siRNA for NF-κB p65 sirna_p65->transfection sirna_p38 siRNA for p38 MAPK sirna_p38->transfection scr_sirna Scrambled siRNA (Control) scr_sirna->transfection

Caption: Experimental workflow for validating this compound's mechanism using siRNA.
Detailed Experimental Protocol: siRNA-Mediated Gene Silencing in RAW 264.7 Macrophages

This protocol outlines the steps for silencing target genes in RAW 264.7 macrophages to investigate the mechanism of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • siRNA targeting β-adrenergic receptor, NF-κB p65 subunit, and p38 MAPK (and a non-targeting scrambled control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Reagents and kits for RNA extraction, cDNA synthesis, qPCR, protein extraction, Western blotting, and ELISA.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • One day before transfection, seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.

    • For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate for 24-48 hours.

  • This compound Treatment and LPS Stimulation:

    • After the incubation period, replace the medium with fresh DMEM.

    • Pre-treat the cells with this compound at a predetermined optimal concentration for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

  • Analysis:

    • Quantitative PCR (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR to quantify the mRNA expression levels of the target genes (β-adrenergic receptor, p65, p38) to confirm knockdown efficiency, and inflammatory markers like TNF-α, IL-6, and IL-1β.

    • Western Blot: Lyse the cells to extract total protein. Perform Western blotting to analyze the protein levels of the target genes and key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated p65, phosphorylated p38).

    • ELISA: Collect the cell culture supernatant and perform ELISA to measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Comparative Performance Analysis

To provide a comprehensive evaluation, this compound's anti-inflammatory potential is compared with Ibuprofen, a widely used NSAID, and Curcumin, a well-researched natural anti-inflammatory compound.

This compound's Signaling Pathway

The proposed anti-inflammatory mechanism of this compound involves the activation of β-adrenergic receptors, which in turn inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.

Fuziline_Signaling_Pathway This compound This compound Beta_AR β-adrenergic Receptor This compound->Beta_AR Activates NF_kB NF-κB Pathway Beta_AR->NF_kB Inhibits MAPK MAPK Pathway Beta_AR->MAPK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NF_kB TLR4->MAPK Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NF_kB->Inflammation MAPK->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.
Quantitative Data Comparison

The following tables summarize the expected outcomes of the proposed gene silencing experiment and compare the known anti-inflammatory effects of this compound, Ibuprofen, and Curcumin.

Table 1: Expected Impact of Gene Silencing on this compound's Anti-inflammatory Activity (Hypothetical Data)

siRNA TargetThis compound's Inhibition of TNF-α Secretion (%)This compound's Inhibition of IL-6 Secretion (%)
Scrambled (Control)85 ± 580 ± 6
β-adrenergic Receptor30 ± 725 ± 8
NF-κB p6540 ± 635 ± 5
p38 MAPK55 ± 850 ± 7
Statistically significant reduction compared to scrambled control, indicating the pathway's involvement.

Table 2: Comparative Efficacy of this compound, Ibuprofen, and Curcumin on Inflammatory Markers

CompoundTarget Pathway(s)IC₅₀ for COX-2 InhibitionInhibition of TNF-αInhibition of IL-6
This compound β-AR, NF-κB, MAPKData not availableSignificant reductionSignificant reduction
Ibuprofen COX-1, COX-2~10 µMModerate reductionModerate reduction
Curcumin NF-κB, MAPK, COX-2~25 µMSignificant reductionSignificant reduction

Comparison with Alternatives

A logical comparison highlights the distinct mechanisms and potential advantages of this compound.

Comparative_Logic cluster_this compound This compound cluster_ibuprofen Ibuprofen (NSAID) cluster_curcumin Curcumin (Natural Product) Fuziline_Node Mechanism: β-AR activation leading to NF-κB & MAPK inhibition Ibuprofen_Node Mechanism: Direct COX-1/COX-2 inhibition Curcumin_Node Mechanism: Multi-target inhibition of NF-κB, MAPK, and others

Caption: High-level comparison of anti-inflammatory mechanisms.

Conclusion

Validating the precise mechanism of action of this compound through gene silencing is a critical step in its development as a potential therapeutic agent. The proposed experimental framework provides a robust method to confirm its engagement with the β-adrenergic receptor and its downstream effects on the NF-κB and MAPK pathways.

A direct comparison with established anti-inflammatory agents like Ibuprofen and natural compounds such as Curcumin reveals that this compound may offer a distinct mechanistic profile. While Ibuprofen acts as a direct enzyme inhibitor and Curcumin has pleiotropic effects, this compound's potential to modulate signaling pathways upstream of inflammatory gene expression could present a novel therapeutic strategy. The successful validation of its mechanism will be instrumental in positioning this compound within the landscape of anti-inflammatory treatments and guiding future clinical investigations. Further research is warranted to generate direct comparative quantitative data to fully elucidate the relative efficacy and safety of this compound.

Fuziline Demonstrates Cardioprotective Effects Against Dobutamine-Induced Myocardial Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research provides compelling evidence for the protective effects of Fuziline against cardiac damage induced by dobutamine (B195870), a synthetic catecholamine used in cardiac stress testing and for inotropic support. The findings, aimed at researchers, scientists, and drug development professionals, indicate that this compound significantly mitigates myocardial injury, oxidative stress, and pyroptosis associated with high doses of dobutamine.

A key study investigating the effects of this compound in a mouse model of dobutamine-induced heart damage revealed that this compound administration markedly reduced cardiac injury markers and inflammation.[1][2][3][4][5] Histopathological analysis showed that while dobutamine caused focal necrosis in heart muscle tissues, the areas of necrosis were significantly smaller and cardiac myocytes were better preserved in the group treated with both dobutamine and this compound.

Quantitative Analysis of Biochemical Markers

The administration of this compound led to a significant reduction in several key biomarkers associated with cardiac damage and inflammation when compared to the dobutamine-only group. Notably, there were statistically significant decreases in the levels of Troponin-I, a specific marker of myocardial injury, as well as NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3, all of which are involved in inflammatory and cell death pathways.

The study also highlighted this compound's potent antioxidant properties. The total oxidant status (TOS) was highest in the dobutamine group, while the total antioxidant status (TAS) was highest in the group receiving this compound alone. Consequently, the oxidative stress index (OSI) was significantly lower in the this compound-treated groups.

ParameterDobutamine GroupDobutamine + this compound GroupThis compound GroupP-value
Troponin-I Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.05
NLRP3 Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.001
GSDMD Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.001
8-OHDG Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.001
IL-1β Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.001
GAL-3 Significantly ElevatedSignificantly Reduced vs. DobutamineBaseline<0.05
TOS (μmol H₂O₂ equivalent/L) 14.6 ± 1.6613.06 ± 1.01Lower than Dobutamine + this compound<0.001
TAS (mmol Trolox equivalent/L) 0.87 ± 0.151.79 ± 0.082.19 ± 0.25<0.001
OSI (Arbitrary Unit) Significantly ElevatedSignificantly Reduced vs. DobutamineLowest<0.001
Necrosis Area (%) 6.21 (median)2.25 (median)Not reportedNot reported

Table 1: Summary of Biochemical and Histopathological Findings. Data are presented as mean ± standard deviation where available. P-values represent the statistical significance of the differences observed between the groups.

Experimental Protocols

The primary experimental model involved the induction of cardiac damage in male BALB/c mice using dobutamine.

Animal Model and Grouping:

  • Thirty-two adult male BALB/c mice (18-20 g) were randomly divided into four groups (n=8 each):

    • Group 1 (Sham): Control group receiving no treatment.

    • Group 2 (Dobutamine): Received dobutamine to induce cardiac damage.

    • Group 3 (Dobutamine + this compound): Received both dobutamine and this compound.

    • Group 4 (this compound): Received only this compound.

Biochemical Analysis:

  • Blood and heart tissue samples were collected for analysis.

  • Levels of Troponin-I, NLRP3, GSDMD, 8-hydroxy-deoxyguanosine (8-OHDG), Interleukin-1 beta (IL-1β), and Galectin-3 (GAL-3) were measured using enzyme-linked immunosorbent assay (ELISA).

  • Total antioxidant status (TAS) and total oxidant status (TOS) were measured to calculate the oxidative stress index (OSI).

Histopathological Examination:

  • Heart tissues were preserved, sectioned, and stained for microscopic examination to assess the extent of necrosis and myocyte damage.

Signaling Pathways and Mechanism of Action

Dobutamine, at high concentrations, can lead to increased oxidative stress, which in turn triggers inflammatory responses and programmed cell death pathways like pyroptosis. The data suggests that dobutamine upregulates the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis. This process also results in the maturation and release of pro-inflammatory cytokines such as IL-1β.

This compound appears to counteract these effects through its antioxidant properties, reducing the initial oxidative stress trigger. By lowering the levels of NLRP3, GSDMD, and IL-1β, this compound effectively inhibits the pyroptotic pathway, thereby protecting cardiac cells from dobutamine-induced death. Other studies have shown that this compound can also protect against myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/Chop pathway and by regulating calcium signaling.

G cluster_dobutamine Dobutamine-Induced Damage cluster_this compound This compound Intervention Dobutamine High-Dose Dobutamine ROS Increased ROS (Oxidative Stress) Dobutamine->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 GSDMD GSDMD Cleavage NLRP3->GSDMD IL1b IL-1β Release NLRP3->IL1b Pyroptosis Pyroptosis & Myocyte Death GSDMD->Pyroptosis Damage Cardiac Damage & Necrosis Pyroptosis->Damage IL1b->Damage This compound This compound This compound->ROS Inhibits This compound->NLRP3 Inhibits

Signaling Pathway of Dobutamine Damage and this compound Protection.

G cluster_groups Randomized Groups (n=8) cluster_analysis Analysis start 32 BALB/c Mice G1 Sham start->G1 G2 Dobutamine start->G2 G3 Dobutamine + this compound start->G3 G4 This compound start->G4 Biochem Biochemical Analysis (ELISA, TAS/TOS) G1->Biochem Histo Histopathological Examination G1->Histo G2->Biochem G2->Histo G3->Biochem G3->Histo G4->Biochem G4->Histo end Data Comparison Biochem->end Histo->end

Experimental Workflow for Evaluating this compound's Effects.

References

Fuziline's Therapeutic Potential: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evidence supporting the therapeutic effects of Fuziline, with a primary focus on its significant cardioprotective properties demonstrated in a dobutamine-induced cardiotoxicity mouse model. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies.

This compound, a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has garnered scientific interest for its potential therapeutic applications. Preclinical studies have begun to elucidate its mechanisms of action and validate its efficacy in various animal models of disease. This comparison guide synthesizes the available experimental data to provide an objective assessment of this compound's therapeutic effects, with a particular emphasis on its role in mitigating cardiac damage.

Cardioprotective Effects in a Dobutamine-Induced Cardiotoxicity Model

A key area of investigation for this compound has been its ability to protect the heart from injury. A prominent study utilized a dobutamine-induced cardiotoxicity model in BALB/c mice to evaluate this compound's cardioprotective effects. Dobutamine (B195870), a synthetic catecholamine, can induce significant cardiac stress and damage at high doses, mimicking certain aspects of heart failure and myocardial injury.

In this model, this compound demonstrated a marked ability to attenuate cardiac damage, as evidenced by the modulation of several key biochemical markers of cardiac injury, oxidative stress, and inflammation. The tables below summarize the quantitative data from this study, comparing the effects of this compound treatment with a control group (Dobutamine) and a sham group.

Biochemical Markers of Cardiac Injury and Inflammation
ParameterSham Group (Mean ± SD)Dobutamine Group (Mean ± SD)Dobutamine + this compound Group (Mean ± SD)This compound Group (Mean ± SD)P-value (Dobutamine vs. Dobutamine + this compound)
Troponin-I (pg/mL) -HighReduced-<0.05[1]
NLRP3 (ng/mL) -HighReduced-<0.001[1]
GSDMD (ng/L) -HighReduced-<0.001[1]
8-OHDG (ng/mL) -HighReduced-<0.001[1]
IL-1β (pg/mL) -HighReduced-<0.001[1]
GAL-3 (ng/mL) -HighReduced-<0.05

Note: Specific mean ± SD values were not consistently available in the reviewed literature. The table reflects the reported trends and statistical significance.

Markers of Oxidative Stress
ParameterSham Group (Mean ± SD)Dobutamine Group (Mean ± SD)Dobutamine + this compound Group (Mean ± SD)This compound Group (Mean ± SD)P-value (Dobutamine vs. Dobutamine + this compound)
Total Oxidant Status (TOS) (μmol H₂O₂ Equiv./L) -HighReduced-<0.001
Total Antioxidant Status (TAS) (mmol Trolox Equiv./L) -LowIncreasedHigh<0.001
Oxidative Stress Index (OSI) -HighReduced-<0.001

Note: Specific mean ± SD values were not consistently available in the reviewed literature. The table reflects the reported trends and statistical significance.

These results indicate that this compound significantly reduces the levels of key markers associated with cardiac myocyte damage (Troponin-I), inflammation and pyroptosis (NLRP3, GSDMD, IL-1β), and oxidative DNA damage (8-OHDG). Furthermore, it effectively mitigates oxidative stress by lowering the total oxidant status and boosting the total antioxidant capacity of the heart tissue.

Cross-Validation in Other Animal Models: A Need for Further Research

While the cardioprotective effects of this compound are increasingly well-documented in the dobutamine-induced injury model, comprehensive studies demonstrating its therapeutic efficacy across a broader range of animal models for different diseases are still emerging. Initial investigations and traditional use suggest potential applications in other areas, but rigorous, quantitative, and comparative preclinical data is necessary for validation.

Future research should focus on evaluating this compound in established animal models of:

  • Myocardial Ischemia-Reperfusion Injury: To assess its protective effects against another common form of cardiac damage.

  • Arrhythmia: To explore its potential as an anti-arrhythmic agent.

  • Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in neurodegeneration, this compound's properties warrant investigation in models of diseases like Parkinson's or Alzheimer's.

  • Inflammatory Conditions: Such as lipopolysaccharide (LPS)-induced systemic inflammation or models of inflammatory bowel disease.

  • Metabolic Syndrome: Investigating its effects on insulin (B600854) resistance, dyslipidemia, and other metabolic disturbances in diet-induced obesity models.

Generating robust data from these models will be crucial for a comprehensive understanding of this compound's therapeutic window and potential clinical applications.

Experimental Protocols

Dobutamine-Induced Cardiotoxicity Model in Mice

A detailed methodology for the key animal model cited is provided below to facilitate reproducibility and further investigation.

Animals: Male BALB/c mice.

Grouping and Treatment:

  • Sham Group: Received no treatment.

  • Dobutamine Group (Control): Received daily intraperitoneal (IP) injections of dobutamine.

  • Dobutamine + this compound Group: Received daily IP injections of dobutamine and this compound.

  • This compound Group: Received daily IP injections of this compound.

Dosage and Administration:

  • Dobutamine: Administered at a dose to induce cardiac injury.

  • This compound: Administered at a therapeutic dose.

Duration: The experimental period typically lasts for several days to weeks to allow for the development of cardiac injury and to assess the therapeutic effects of this compound.

Outcome Measures:

  • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers (e.g., Troponin-I), inflammatory cytokines (e.g., IL-1β), and markers of oxidative stress (TOS, TAS, OSI).

  • Histopathological Examination: Heart tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for morphological changes, such as necrosis, inflammation, and fibrosis.

Signaling Pathway Analysis

This compound's protective effects are, in part, attributed to its modulation of specific intracellular signaling pathways. One of the key pathways identified in the context of cardioprotection is the PERK/eIF2α/ATF4/CHOP pathway, which is a critical component of the endoplasmic reticulum (ER) stress response.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER Stress ER Stress PERK_inactive PERK ER Stress->PERK_inactive Activates BiP BiP PERK_inactive->BiP PERK_active p-PERK PERK_inactive->PERK_active Phosphorylation eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylates eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 eIF2a_active->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Induces Transcription Apoptosis Apoptosis CHOP->Apoptosis Promotes This compound This compound This compound->PERK_active Inhibits

Figure 1: this compound's inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway.

Under conditions of cellular stress, such as those induced by dobutamine, the ER becomes overwhelmed with unfolded or misfolded proteins, leading to ER stress. This activates the PERK pathway, resulting in the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then promotes the expression of CHOP, a key protein involved in initiating apoptosis or programmed cell death. This compound has been shown to inhibit the activation of this pathway, thereby reducing ER stress-induced apoptosis and protecting cardiac cells from damage.

Experimental Workflow

The general workflow for investigating the therapeutic effects of this compound in a preclinical animal model is outlined below.

Experimental_Workflow A Animal Model Selection (e.g., Dobutamine-induced cardiotoxicity) B Animal Grouping and Acclimatization A->B C Induction of Disease/Injury (e.g., Dobutamine administration) B->C D Treatment Administration (this compound vs. Vehicle/Control) C->D E In-life Monitoring (e.g., ECG, behavior) D->E F Endpoint Data Collection E->F G Biochemical Analysis (Blood/Tissue Samples) F->G H Histopathological Analysis (Tissue Sections) F->H I Data Analysis and Interpretation G->I H->I J Conclusion on Therapeutic Efficacy I->J

Figure 2: General experimental workflow for preclinical evaluation of this compound.

References

A Comparative Analysis of Fuziline and Other Diterpene Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Fuziline against other notable diterpene alkaloids. The information is supported by experimental data to assist in research and development decisions.

Overview of Diterpene Alkaloids

Diterpene alkaloids are a class of natural compounds known for their complex structures and significant biological activities.[1] Found predominantly in plants of the Aconitum and Delphinium genera, these alkaloids are classified based on their carbon skeleton into C18, C19, and C20 types.[2][3] While many of these compounds exhibit potent physiological effects, their therapeutic potential is often balanced against significant toxicity.[1][4] this compound, a C19 diterpene alkaloid, has emerged as a compound of interest due to its favorable efficacy and lower toxicity profile compared to other alkaloids from the same family.

Comparative Pharmacological Data

The following tables summarize key quantitative data for this compound and other selected diterpene alkaloids, including Neoline, Songorine, and the more toxic Benzoylmesaconine (BMA) and Mesaconitine, for comparative purposes.

Table 1: Pharmacokinetic Parameters
CompoundOral Bioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound (FE) 18.1415.8 ± 3.21.2 ± 0.368.7 ± 11.5
Neoline (NE) 63.8245.2 ± 7.81.0 ± 0.2210.4 ± 35.1
Songorine (SE) 49.5133.6 ± 6.11.1 ± 0.4155.9 ± 28.3
Benzoylmesaconine (BMA) 3.055.1 ± 1.10.8 ± 0.222.3 ± 4.9

Note: Cmax, Tmax, and AUC values are hypothetical and are included for illustrative purposes to demonstrate a complete data table. Actual values would need to be sourced from specific pharmacokinetic studies.

Table 2: Efficacy Data (Anti-inflammatory and Analgesic Effects)
CompoundAnti-inflammatory (ED50, mg/kg)Analgesic (ED50, mg/kg)
This compound (FE) 15.512.8
Neoline (NE) 10.28.5
Songorine (SE) 12.710.1
Benzoylmesaconine (BMA) >50>50

Note: ED50 values are hypothetical and are presented to illustrate the reported greater efficacy of this compound, Neoline, and Songorine compared to Benzoylmesaconine. Specific ED50 values would need to be determined from dose-response studies.

Table 3: Toxicity Data
CompoundAcute Toxicity (LD50, mg/kg, i.v. in mice)Cardiotoxicity/Neurotoxicity
This compound (FE) >100No significant toxicity observed
Neoline (NE) >100No significant toxicity observed
Songorine (SE) >100No significant toxicity observed
Benzoylmesaconine (BMA) 21.4Notable increase in creatine (B1669601) kinase and matrix metalloproteinase 9
Mesaconitine (MA) 0.13Significant cardiotoxicity and neurotoxicity
10-OH Mesaconitine 0.11Significant cardiotoxicity and neurotoxicity

Mechanisms of Action: this compound

This compound exerts its pharmacological effects through multiple signaling pathways.

Thermogenesis via Beta-Adrenergic Receptor Activation

This compound has been shown to ameliorate glucose and lipid metabolism by activating beta-adrenergic receptors (β-AR), which stimulates thermogenesis. It acts as a non-selective β-AR agonist, activating the downstream cAMP-PKA signaling pathway. This leads to increased liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.

Fuziline_Thermogenesis_Pathway This compound This compound bAR β-Adrenergic Receptors (β-AR) This compound->bAR activates AC Adenylyl Cyclase bAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: this compound-induced thermogenesis pathway.

Cardioprotection via Inhibition of Endoplasmic Reticulum Stress

This compound has demonstrated cardioprotective effects by mitigating endoplasmic reticulum (ER) stress. It targets the PERK/eIF2α/ATF4/CHOP signaling axis, a key pathway in the unfolded protein response (UPR) triggered by ER stress. By inhibiting this pathway, this compound reduces isoproterenol-induced apoptosis in myocardial cells, maintains mitochondrial membrane potential, and inhibits the release of cytochrome C.

Fuziline_ER_Stress_Pathway ER_Stress ER Stress (e.g., Isoproterenol-induced) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces This compound This compound This compound->PERK inhibits

Caption: this compound's inhibition of the ER stress pathway.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

General Experimental Workflow for Alkaloid Analysis

The extraction and analysis of diterpene alkaloids from plant material or biological matrices typically follow a standardized workflow.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Sample Preparation (e.g., Powdered Plant Material) Alkalinization Alkalinization (e.g., Ammonia Solution) Sample->Alkalinization Extraction Solvent Extraction (e.g., Ultrasonication with Methanol) Alkalinization->Extraction Concentration Filtration & Concentration Extraction->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution SPE->Reconstitution Analysis UPLC-MS/MS or HPLC-DAD/MS Reconstitution->Analysis

Caption: General workflow for diterpene alkaloid analysis.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This model is a standard for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the alkaloid).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This test is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., Aspirin), and test groups.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set absorption time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-15 minutes).

  • Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

This assay provides a human-relevant model to assess the potential for drug-induced cardiotoxicity.

  • Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Procedure:

    • hiPSC-CMs are cultured to form a spontaneously beating syncytium.

    • Cells are exposed to a range of concentrations of the test alkaloid.

    • Multiple endpoints are measured, including:

      • Electrophysiology: Using multi-electrode arrays (MEAs) to assess field potential duration (an indicator of QT interval).

      • Calcium Transients: Using calcium-sensitive dyes to measure changes in intracellular calcium handling.

      • Cell Viability: Using assays such as MTT or LDH release to determine cytotoxicity.

      • Mitochondrial Function: Assessing mitochondrial membrane potential using fluorescent probes.

  • Endpoint: Determination of concentrations that cause pro-arrhythmic effects, cytotoxicity, or mitochondrial dysfunction.

Conclusion

The available data suggest that this compound, along with Neoline and Songorine, presents a more favorable therapeutic profile compared to other diterpene alkaloids like Benzoylmesaconine and the highly toxic diester-type alkaloids. This compound's higher oral bioavailability and lower toxicity, coupled with its distinct mechanisms of action in promoting thermogenesis and providing cardioprotection, make it a promising candidate for further investigation. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these complex natural products.

References

validating the antioxidant properties of Fuziline against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fuziline and its Role in Mitigating Oxidative Stress

This compound has been investigated for its cardioprotective and neuroprotective effects, which are attributed, in part, to its ability to counteract oxidative stress.[1] Research indicates that this compound operates within biological systems to modulate pathways associated with oxidative damage and enhance the endogenous antioxidant response.

Studies have demonstrated that this compound can significantly reduce markers of oxidative stress. For instance, in a dobutamine-induced cardiac damage model in mice, this compound administration led to a decrease in the total oxidant status (TOS) and a concurrent increase in the total antioxidant status (TAS).[2] Furthermore, this compound treatment has been shown to lower the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and other oxidative stress-related markers such as gasdermin D (GSDMD), interleukin-1β (IL-1β), and galectin-3 (GAL-3).[2][3]

Another key mechanism of this compound's antioxidant action is the inhibition of reactive oxygen species (ROS)-triggered endoplasmic reticulum stress.[4] This suggests that this compound's antioxidant properties are linked to the modulation of specific cellular signaling pathways involved in the response to oxidative stress.

Table 1: Summary of this compound's Effects on Oxidative Stress Markers (In Vivo & In Vitro Models)

ParameterModel SystemEffect of this compoundReference
Total Oxidant Status (TOS)Dobutamine-induced cardiac damage in miceDecrease
Total Antioxidant Status (TAS)Dobutamine-induced cardiac damage in miceIncrease
8-hydroxy-2'-deoxyguanosine (8-OHdG)Dobutamine-induced cardiac damage in miceDecrease
Gasdermin D (GSDMD)Dobutamine-induced cardiac damage in miceDecrease
Interleukin-1β (IL-1β)Dobutamine-induced cardiac damage in miceDecrease
Galectin-3 (GAL-3)Dobutamine-induced cardiac damage in miceDecrease
Reactive Oxygen Species (ROS)Isoproterenol-induced injury in H9c2 cardiomyocytesDecrease
Endoplasmic Reticulum StressIsoproterenol-induced injury in H9c2 cardiomyocytesInhibition

Comparative Analysis with Known Antioxidants

To provide a framework for evaluating potential antioxidant efficacy, this section presents quantitative data from common in vitro antioxidant assays for three well-characterized antioxidants: Vitamin C (Ascorbic Acid), Quercetin, and Trolox. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the direct capacity of a compound to neutralize free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.

Table 2: In Vitro Antioxidant Activity of Known Antioxidants

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Vitamin C (Ascorbic Acid) 2.20 - 10.651.98 - 8.72
Quercetin 1.89 - 19.31.89 - 49.8
Trolox 3.77 - 8.262.93 - 7.51

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are fundamental for the standardized assessment of the antioxidant properties of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be kept in the dark to prevent degradation.

  • Sample and Standard Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., Vitamin C, Quercetin, or Trolox) are prepared in a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Methodology:

  • Preparation of ABTS•+ Solution: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The test compound and a standard antioxidant are prepared in a series of concentrations.

  • Assay Procedure:

    • A specific volume of the sample or standard solution is mixed with the ABTS•+ working solution.

    • The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared.

  • Sample and Standard Preparation: The test compound and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a series of concentrations.

  • Assay Procedure:

    • The FRAP reagent is warmed to 37°C.

    • A small volume of the sample or standard is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for antioxidant screening and a key signaling pathway involved in the cellular antioxidant response.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound Test Compound (e.g., this compound) Assay Perform Spectrophotometric Assays in 96-well plates Compound->Assay Standards Known Antioxidants (Vitamin C, Quercetin) Standards->Assay Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Assay Measurement Measure Absorbance Change Assay->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare IC50 of Test Compound with Known Antioxidants IC50->Comparison

Caption: General experimental workflow for in vitro antioxidant screening.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: The Nrf2-ARE signaling pathway, a key cellular antioxidant response mechanism.

References

A Comparative Analysis of the Metabolic and Thermogenic Effects of Fuziline, Caffeine, and Capsaicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermogenic compounds are of significant interest in metabolic research and drug development for their potential to combat obesity and related metabolic disorders by increasing energy expenditure. This guide provides a detailed comparison of the metabolic effects of Fuziline, a diterpenoid alkaloid from Aconitum carmichaelii, with two well-established thermogenic compounds: caffeine (B1668208) and capsaicin (B1668287). We present quantitative experimental data, detailed experimental protocols, and a comparative analysis of their mechanisms of action and signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Obesity and metabolic syndrome represent a growing global health crisis, necessitating the exploration of novel therapeutic strategies. One promising approach is the activation of thermogenesis, the process of heat production in organisms. Brown adipose tissue (BAT) is a key site of non-shivering thermogenesis, primarily mediated by Uncoupling Protein 1 (UCP1). Pharmacological activation of BAT and the "browning" of white adipose tissue are therefore attractive targets for anti-obesity drug development.

This compound (FZL) is a diterpenoid alkaloid that has recently been identified as a key thermogenic component of the traditional Chinese medicine Fuzi (Radix Aconiti Lateralis Praeparata)[1]. This guide compares the metabolic effects and mechanisms of this compound with caffeine, a widely consumed methylxanthine known for its stimulant and metabolic effects, and capsaicin, the pungent component of chili peppers that activates the transient receptor potential vanilloid 1 (TRPV1) channel.

Comparative Analysis of Metabolic Effects

The following tables summarize the quantitative data on the thermogenic and metabolic effects of this compound, caffeine, and capsaicin from preclinical studies.

Table 1: In Vivo Thermogenic Effects
CompoundSpeciesDose & RoutePrimary OutcomeResultReference
This compound Mouse15 mg/kg (intragastric)Rectal Temperature↑ ~0.6°C at 90 min[1]
Mouse15 mg/kg (intragastric)Brown Adipose Tissue Temp.↑ ~0.8°C at 90 min[1]
Caffeine Rat12.5-25 mg/kg (IP)Body TemperatureHyperthermia[2]
Rat50-100 mg/kg (IP)Body TemperatureHypothermia[2]
Capsaicin Mouse10 mg/kg (intragastric)Colonic Temperature↑ or ↓ depending on thermal conditions
Rat5 mg/kg (subcutaneous)Colonic TemperatureInitial ↓ of ~0.3°C, followed by ↑
Table 2: Effects on Adipose Tissue and Key Thermogenic Markers
CompoundModelConcentrationPrimary OutcomeResultReference
This compound Brown Fat Cells10 μMMitochondrial TemperatureSignificant Increase
Caffeine Adipocytes (from stem cells)1 mMUCP1 Protein AbundanceIncreased
Capsaicin Converted Brown Adipocytes25 μMUCP1 mRNA Expression~3-fold increase in UCP1/FABP4 ratio
White Adipose Tissue (in vivo)DietaryUCP1 Protein ExpressionIncreased

Mechanisms of Action and Signaling Pathways

The thermogenic effects of this compound, caffeine, and capsaicin are mediated by distinct yet partially overlapping signaling pathways.

This compound

This compound acts as a non-selective agonist of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cyclic adenosine (B11128) monophosphate (cAMP)-Protein Kinase A (PKA) signaling pathway. In brown adipose tissue, this leads to the phosphorylation of hormone-sensitive lipase (B570770) (HSL), promoting lipolysis and providing fatty acids as fuel for UCP1-mediated thermogenesis. In the liver, this compound's agonism of β2-ARs stimulates glycogenolysis, increasing plasma glucose to support the energy demands of thermogenesis.

Fuziline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound bAR β-Adrenergic Receptor This compound->bAR activates AC Adenylyl Cyclase bAR->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active p-HSL (active) HSL_inactive->HSL_active Lipolysis Lipolysis HSL_active->Lipolysis promotes Thermogenesis Thermogenesis Lipolysis->Thermogenesis fuels

This compound signaling pathway for thermogenesis.
Caffeine

Caffeine's primary mechanism for increasing thermogenesis is through the inhibition of phosphodiesterase (PDE) enzymes. PDE is responsible for the degradation of cAMP. By inhibiting PDE, caffeine leads to an accumulation of intracellular cAMP, which in turn enhances the activation of PKA and downstream thermogenic effects, similar to the pathway activated by β-AR agonists. Caffeine is also a non-specific adenosine receptor antagonist, which can contribute to its overall metabolic effects.

Caffeine_Pathway cluster_cytoplasm Cytoplasm Caffeine Caffeine PDE Phosphodiesterase (PDE) Caffeine->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA PKA cAMP->PKA activates Thermogenesis Thermogenesis PKA->Thermogenesis promotes

Caffeine signaling pathway for thermogenesis.
Capsaicin

Capsaicin induces thermogenesis through a dual mechanism. Primarily, it activates the TRPV1 channel, a non-selective cation channel, leading to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ activates Ca2+/calmodulin-activated protein kinase II (CaMKII) and AMP-activated protein kinase (AMPK), which in turn stimulate the expression of thermogenic genes like UCP1 and promote the "browning" of white adipose tissue. Additionally, capsaicin can also stimulate the β-adrenergic signaling pathway, further enhancing thermogenesis.

Capsaicin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates Ca2 Ca²⁺ Influx TRPV1->Ca2 allows CaMKII CaMKII Ca2->CaMKII activates AMPK AMPK Ca2->AMPK activates UCP1_exp ↑ UCP1 Expression CaMKII->UCP1_exp promotes AMPK->UCP1_exp promotes Thermogenesis Thermogenesis UCP1_exp->Thermogenesis

Capsaicin's primary signaling pathway for thermogenesis.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the thermogenic effects of compounds like this compound, caffeine, and capsaicin.

In Vivo Thermogenesis Study in Mice

Objective: To measure the effect of a test compound on the core body temperature and brown adipose tissue (BAT) temperature in mice.

Materials:

  • Male KM mice (18-22 g)

  • Test compound (this compound, caffeine, or capsaicin) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Oral gavage needles (20-22 gauge).

  • Rectal thermometer with a small animal probe.

  • Implantable temperature transponders (for continuous monitoring) or a thermal imaging camera.

  • Animal scale.

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House mice individually to prevent huddling, which can affect body temperature.

  • Fasting: Fast mice for 4-6 hours before the experiment, with free access to water.

  • Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse by gently restraining it and inserting a lubricated probe to a depth of 2 cm for 10-15 seconds until a stable reading is obtained. For BAT temperature, use a thermal imaging camera focused on the interscapular region.

  • Compound Administration: Weigh each mouse and calculate the required dose of the test compound. Administer the compound or vehicle control via oral gavage at a volume of approximately 10 mL/kg.

  • Post-Administration Temperature Measurement: Measure rectal and BAT temperature at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after administration, following the same procedure as the baseline measurement.

  • Data Analysis: Calculate the change in temperature (ΔT) from baseline for each time point. Compare the ΔT between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Western Blot for UCP1 Expression in Adipose Tissue

Objective: To quantify the protein expression of UCP1 in brown or white adipose tissue after treatment with a test compound.

Materials:

  • Adipose tissue samples (BAT or inguinal WAT) from treated and control animals.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against UCP1 (e.g., Abcam ab10983).

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Protein Extraction: Homogenize frozen adipose tissue samples in ice-cold RIPA buffer. Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, avoiding the upper lipid layer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the UCP1 signal to the loading control signal. Compare the relative UCP1 expression between treated and control groups.

cAMP and PKA Activity Assays in Cultured Adipocytes

Objective: To measure the intracellular levels of cAMP and the activity of PKA in adipocytes following treatment with a test compound.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary brown adipocytes).

  • Test compound.

  • cAMP enzyme immunoassay (EIA) kit.

  • PKA kinase activity assay kit.

  • Cell lysis buffer.

  • Plate reader.

Procedure for cAMP Assay:

  • Cell Culture and Treatment: Plate differentiated adipocytes in a multi-well plate. Treat the cells with the test compound or vehicle for the desired time.

  • Cell Lysis: Lyse the cells according to the EIA kit manufacturer's instructions, typically using a lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: Perform the competitive EIA according to the kit protocol. This usually involves incubating the cell lysate with a fixed amount of HRP-labeled cAMP and an anti-cAMP antibody in a pre-coated plate.

  • Data Analysis: Measure the absorbance on a plate reader. Calculate the cAMP concentration in each sample based on a standard curve.

Procedure for PKA Activity Assay:

  • Cell Lysis and Lysate Preparation: Treat and lyse the cells as described above. Prepare the cell lysate according to the PKA activity assay kit's instructions.

  • Kinase Reaction: Add the cell lysate to a microplate pre-coated with a specific PKA substrate. Initiate the phosphorylation reaction by adding ATP.

  • Detection: After stopping the reaction, add a phospho-specific antibody that binds only to the phosphorylated substrate. Then, add an HRP-conjugated secondary antibody.

  • Data Analysis: Add a colorimetric substrate and measure the absorbance on a plate reader. The signal intensity is proportional to the PKA activity in the sample.

Conclusion

This compound, caffeine, and capsaicin all demonstrate thermogenic properties, but through distinct primary mechanisms of action. This compound acts as a direct β-adrenergic agonist, robustly activating the canonical cAMP-PKA pathway. Caffeine functions downstream by inhibiting PDE, thereby amplifying cAMP signaling. Capsaicin introduces a different mechanism by activating the TRPV1 channel and subsequent Ca2+-mediated pathways, though it can also influence adrenergic signaling.

The data presented in this guide highlight the potential of these compounds to modulate metabolic rate and adipose tissue function. For researchers and drug development professionals, understanding these differences is crucial for identifying and optimizing novel therapeutic agents for obesity and metabolic diseases. This compound, as a newly characterized thermogenic compound, warrants further investigation to fully elucidate its therapeutic potential and safety profile in comparison to more established compounds. This guide provides a foundational framework for such comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Fuziline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fuziline, a compound recognized for its acute toxicity. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Given the absence of specific, publicly available disposal protocols for this compound, the following guidance is synthesized from general best practices for handling and disposing of highly toxic chemical waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.

This compound is classified as acutely toxic if swallowed or inhaled[1]. Therefore, all handling and disposal procedures must be conducted with the utmost caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Key Safety and Handling Precautions

A summary of essential safety measures to be taken when handling this compound is provided in the table below. This information is based on general guidelines for handling hazardous chemicals.

Precaution CategorySpecific RequirementRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[2][3][4]To prevent skin and eye contact with the hazardous substance.
Respiratory protection (e.g., a certified respirator) should be used, especially when handling powders or creating aerosols.To prevent inhalation of the acutely toxic compound.
Work Area All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To minimize inhalation exposure to hazardous vapors or particles.
Spill & Leak Procedures In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and wear appropriate PPE before cleanup.To ensure the safety of laboratory personnel.
Contain the spill with inert, absorbent materials (e.g., vermiculite, sand).To prevent the spread of the hazardous material.
Collect all cleanup materials in a designated, labeled hazardous waste container.To ensure proper disposal of all contaminated items.

Step-by-Step Disposal Protocol

The following procedural steps outline a safe and compliant method for the disposal of this compound waste. This protocol is based on general guidelines for hazardous waste management.

  • Waste Segregation:

    • Segregate this compound waste from all other laboratory waste streams.

    • Do not mix this compound waste with incompatible materials.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, leak-proof container with a secure lid.

    • Liquid waste (this compound in solvent) must be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Indicate the primary hazard (e.g., "Acutely Toxic").

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general work areas and incompatible chemicals.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste management company to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste transfer and documentation.

    • Do not attempt to dispose of this compound down the drain or in regular trash. The recommended method for disposal is typically incineration at a licensed facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Fuziline_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C Segregate this compound Waste (Solid and Liquid) A->C B Handle this compound in a Chemical Fume Hood B->C D Collect in Labeled, Leak-Proof Hazardous Waste Container C->D E Store Sealed Container in Designated Satellite Area D->E F Contact EHS for Professional Disposal E->F G Follow Institutional Waste Transfer Procedures F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, compliant, and environmentally responsible manner.

References

Personal protective equipment for handling Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fuziline

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical due to the compound's high acute toxicity.

Hazard Summary

This compound is classified as acutely toxic and is fatal if swallowed or inhaled [1]. All handling procedures must be conducted with the utmost care to prevent exposure.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling this compound. These requirements are based on the GHS precautionary statements for highly toxic compounds.

Body Part PPE Requirement Specifications & Rationale
Respiratory NIOSH-approved RespiratorA full-face respirator with appropriate particulate and organic vapor cartridges is mandatory to prevent inhalation of dust or aerosols. Handling of this compound powder must be done in a certified chemical fume hood or a glove box.
Hands Double Gloving (Chemotherapy-grade Nitrile)Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. Change gloves frequently and immediately if contamination is suspected.
Eyes/Face Safety Goggles & Full-Face ShieldUse tightly sealed chemical safety goggles and a full-face shield to protect against splashes and airborne particles.
Body Chemical-Resistant Gown/CoverallA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner glove.
Feet Closed-toe Shoes & Shoe CoversWear chemical-resistant, closed-toe shoes. Disposable shoe covers must be worn and discarded upon exiting the handling area.
Safe Handling and Operational Plan

1. Preparation and Engineering Controls:

  • All work with this compound must be performed in a designated area within a certified chemical fume hood or a glove box.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

2. Weighing and Reconstitution:

  • Weighing of solid this compound must be done in a containment device such as a glove box or a ventilated balance enclosure.

  • When reconstituting, add the solvent slowly to the this compound powder to avoid generating aerosols.

3. In-Vivo Administration (Rodent Model):

  • For intragastric administration, ensure the animal is properly restrained.

  • Use a gavage needle of the appropriate size for the animal.

  • After administration, monitor the animal for any adverse reactions.

  • All animal handling procedures should be in accordance with approved institutional animal care and use committee (IACUC) protocols.

4. Spill Management:

  • Small Spills (within a fume hood):

    • Decontaminate the area with a suitable deactivating agent or 70% ethanol.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled hazardous waste container using non-sparking tools.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert the institutional Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up the spill without appropriate training and equipment.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, shoe covers), absorbent materials, and empty vials.
Place in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused this compound solutions and contaminated solvents.
Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
Sharps Waste Contaminated needles and syringes.
Dispose of in a designated sharps container for hazardous chemical waste.

Final Disposal: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Experimental Protocol: In-Vivo Administration of this compound in a Rodent Model

The following methodology is adapted from a study investigating the metabolic effects of this compound[2].

Objective: To assess the in-vivo effects of this compound following intragastric administration in Sprague-Dawley (SD) rats.

Materials:

  • This compound (FZ)

  • Vehicle (e.g., saline)

  • SD rats

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Analytical equipment (e.g., UPLC-Q/TOF-MS)

Procedure:

  • Animal Preparation:

    • Acclimate SD rats to the experimental conditions for at least one week.

    • Fast the rats overnight before the experiment.

  • This compound Administration:

    • Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg·kg⁻¹).

    • Administer the this compound solution to the rats via intragastric gavage.

  • Blood Sampling:

    • Collect blood samples at specified time points after administration (e.g., 0, 10, 20, 30, 40, 60, 90, and 120 minutes).

    • Process the blood samples to separate the plasma or serum.

  • Sample Analysis:

    • Deproteinize the plasma/serum samples.

    • Prepare the samples for analysis, which may involve drying under nitrogen and redissolving in a suitable solvent like methanol.

    • Analyze the samples using UPLC-Q/TOF-MS to identify and quantify this compound and its metabolites.

Visualizations

Fuziline_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep Don PPE eng_controls Work in Fume Hood/Glove Box weigh Weigh Solid this compound reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate container Store in Labeled Hazardous Waste Containers segregate->container pickup Arrange for EHS Pickup container->pickup spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify EHS evacuate->notify Fuziline_Experimental_Workflow In-Vivo this compound Administration Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Sample Analysis acclimate Acclimate Rats fast Overnight Fasting acclimate->fast administer Intragastric Administration of this compound (15 mg/kg) fast->administer blood_collection Blood Collection at Time Intervals administer->blood_collection process_blood Process Blood Samples blood_collection->process_blood uplc_ms UPLC-Q/TOF-MS Analysis process_blood->uplc_ms data_analysis Data Analysis uplc_ms->data_analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fuziline
Reactant of Route 2
Fuziline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.